(4,4-Dimethoxycyclohexyl)methanol
Description
Structure
2D Structure
Properties
IUPAC Name |
(4,4-dimethoxycyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-11-9(12-2)5-3-8(7-10)4-6-9/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFYBMNWJONODH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731325 | |
| Record name | (4,4-Dimethoxycyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
758716-89-1 | |
| Record name | (4,4-Dimethoxycyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4,4-Dimethoxycyclohexyl)methanol chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties and synthetic considerations for the bifunctional organic molecule, (4,4-Dimethoxycyclohexyl)methanol. Due to its structural features, incorporating both a primary alcohol and a stable ketal, this compound presents potential as a versatile building block in medicinal chemistry and organic synthesis. This document summarizes the available data, highlights knowledge gaps, and provides hypothetical experimental protocols based on related chemical transformations.
Core Chemical Properties
This compound is a cyclohexane derivative characterized by a methanol group and a dimethyl ketal functionality at the C4 position. The cyclohexane ring provides a non-aromatic, saturated backbone, while the functional groups offer specific reactive sites. The primary alcohol is amenable to oxidation and esterification, whereas the ketal serves as a protecting group for a ketone, stable under basic conditions and readily cleaved under acidic conditions.[1]
Structural and Molecular Data
The fundamental structural and molecular information for this compound is well-established.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O₃ | PubChem |
| Molecular Weight | 174.24 g/mol | Benchchem[1] |
| IUPAC Name | This compound | PubChem |
| CAS Number | 758716-89-1 | Benchchem[1] |
| Canonical SMILES | COC1(CCC(CC1)CO)OC | PubChem |
Physicochemical Properties
| Property | Value for this compound | Value for Methanol (for comparison) |
| Melting Point | Data not available | -97.6 °C[2][3] |
| Boiling Point | Data not available | 64.7 °C[2][3] |
| Density | Data not available | 0.792 g/cm³ at 20 °C |
| Solubility | Data not available | Miscible with water |
| Flash Point | Data not available | 11 °C (closed cup)[2] |
| Appearance | Data not available | Clear, colorless liquid[2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly documented in readily accessible literature. However, a plausible synthetic route can be inferred from standard organic chemistry principles and related patent literature.
Hypothetical Synthesis: Reduction of 4,4-Dimethoxycyclohexanecarbaldehyde
A common and effective method for the synthesis of primary alcohols is the reduction of the corresponding aldehyde. This hypothetical protocol outlines the reduction of 4,4-dimethoxycyclohexanecarbaldehyde to yield this compound.
Materials:
-
4,4-Dimethoxycyclohexanecarbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (as solvent)
-
Deionized water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Hydrochloric acid (1M, for workup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,4-dimethoxycyclohexanecarbaldehyde in methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride to the stirred solution in small portions, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of deionized water, followed by 1M hydrochloric acid, until the solution is slightly acidic.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel.
A patent describing the synthesis of a related bromo-derivative of a 4,4-dimethoxycyclohexyl compound suggests that intermediates with this core structure are stable and can be manipulated in subsequent synthetic steps.[4]
Characterization Methods
Standard analytical techniques would be employed to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the molecular structure. Expected ¹H NMR signals would include peaks corresponding to the methoxy protons, the methylene protons of the hydroxymethyl group, and the protons of the cyclohexane ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information detailing any specific biological activity or involvement in signaling pathways for this compound. Its bifunctional nature, however, makes it a candidate for use as a scaffold or linker in the synthesis of more complex, biologically active molecules in drug discovery programs.
Visualizations
As no signaling pathways are identified, a diagram illustrating the hypothetical experimental workflow for the synthesis of this compound is provided below.
Caption: Hypothetical workflow for the synthesis of this compound.
References
In-depth Technical Guide: (4,4-Dimethoxycyclohexyl)methanol (CAS 758716-89-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of in-depth technical data for (4,4-Dimethoxycyclohexyl)methanol (CAS 758716-89-1). While basic chemical properties are known, detailed experimental protocols, extensive quantitative data, and specific applications in signaling pathways or drug development are not documented in the accessible literature. This guide, therefore, summarizes the available information and provides a theoretical framework based on the compound's structural features.
Core Compound Properties
This compound is a bifunctional organic molecule characterized by a cyclohexane core. This structure contains a primary alcohol and a ketal functional group.
| Property | Value | Source |
| CAS Number | 758716-89-1 | [1][2] |
| Molecular Formula | C₉H₁₈O₃ | [1] |
| Molecular Weight | 174.24 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | COC1(OC)CCC(CO)CC1 | [1] |
| Predicted XlogP | 0.7 | [3] |
Structural and Functional Group Analysis
The unique arrangement of functional groups in this compound dictates its chemical behavior and potential applications.
-
Cyclohexane Ring: Provides a non-aromatic, saturated backbone, which can influence the spatial orientation of the functional groups through different chair and boat conformations.[1]
-
Primary Alcohol (-CH₂OH): This versatile functional group can undergo a variety of chemical transformations, including:
-
Oxidation to form an aldehyde or a carboxylic acid.
-
Esterification with carboxylic acids or their derivatives.
-
Etherification to form ethers. The primary nature of the alcohol suggests high reactivity and minimal steric hindrance.[1]
-
-
Ketal (specifically, a dimethyl ketal): The two methoxy groups attached to the same carbon atom form a ketal.[1] This functional group is stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions, which would regenerate the parent ketone.[1] This property makes the ketal an excellent protecting group for a ketone in a multi-step synthesis.
The presence of both a reactive alcohol and a stable, yet cleavable, ketal offers a strategic advantage in complex molecule synthesis.[1]
Potential Applications in Research and Development
While no specific applications for this compound are documented, its structure suggests potential utility in several areas:
-
Complex Molecule Synthesis: It can serve as a building block in the total synthesis of natural products or other complex molecules. The cyclohexane moiety can form a core structural component, with the alcohol providing a point for further elaboration and the protected ketone allowing for late-stage functionalization.[1]
-
Medicinal Chemistry: Cyclohexane rings are common scaffolds in pharmaceutical agents. This compound could be utilized in the synthesis of novel drug candidates. The latent ketone functionality could be exploited to generate analogs of existing drugs or to explore new chemical space for biological activity.[1]
-
Materials Science: The rigid cyclohexane core could be incorporated into polymers or other materials to modulate their physical properties. The alcohol group provides a handle for polymerization or for grafting the molecule onto surfaces.[1]
Theoretical Synthesis Pathway
A plausible synthetic route to this compound would likely start from a precursor containing a cyclohexanone ring. A generalized workflow is proposed below based on standard organic chemistry principles.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Theoretical):
A detailed, validated experimental protocol for the synthesis of this compound is not available in the searched literature. However, a general procedure for the ketalization of a ketone is as follows. This should be considered a theoretical outline and would require optimization.
-
Reaction Setup: To a solution of the starting material, 4-(hydroxymethyl)cyclohexanone, in an excess of methanol, a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is added.
-
Reaction Conditions: The reaction mixture is typically heated to reflux to facilitate the formation of the ketal and the removal of water, which is a byproduct. The progress of the reaction would be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Upon completion, the reaction is quenched by the addition of a base to neutralize the acid catalyst. The solvent is then removed under reduced pressure. The crude product would then be purified, likely through column chromatography on silica gel, to yield the pure this compound.
Spectroscopic Data (Predicted)
No experimental spectroscopic data (NMR, IR, MS) for this compound has been found in the public domain. However, predicted mass spectrometry data is available.
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 175.13288 |
| [M+Na]⁺ | 197.11482 |
| [M-H]⁻ | 173.11832 |
| [M+NH₄]⁺ | 192.15942 |
| [M+K]⁺ | 213.08876 |
| [M+H-H₂O]⁺ | 157.12286 |
| Source:[3] |
Conclusion
This compound is a chemical compound with interesting structural features that suggest its potential as a useful building block in organic synthesis, medicinal chemistry, and materials science. However, the lack of detailed experimental data in the current scientific literature limits its immediate application. Further research is required to develop and publish detailed synthetic protocols, characterize the compound thoroughly using modern analytical techniques, and explore its utility in various fields of chemical research and development. This document serves as a summary of the currently available information and a theoretical guide for researchers interested in this molecule.
References
Synthesis of (4,4-Dimethoxycyclohexyl)methanol from a Cyclohexanone Derivative: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of (4,4-dimethoxycyclohexyl)methanol, a bifunctional organic molecule with applications in medicinal chemistry and materials science. The synthesis commences from a readily available cyclohexanone derivative, 4-oxocyclohexanecarboxylic acid, and proceeds through a two-step reaction sequence involving ketalization and reduction. This document provides detailed experimental protocols, quantitative data, and logical diagrams to facilitate the replication and understanding of this synthetic pathway.
Synthetic Strategy
The overall synthetic strategy involves two key transformations:
-
Ketalization: The ketone functional group of the starting material, 4-oxocyclohexanecarboxylic acid, is first protected as a dimethyl ketal. To facilitate this, the carboxylic acid is esterified to its methyl ester, which is more compatible with the ketalization conditions. This step yields methyl 4,4-dimethoxycyclohexanecarboxylate.
-
Reduction: The methyl ester group of the intermediate is then reduced to a primary alcohol using a powerful reducing agent, yielding the final product, this compound.
This sequence ensures the selective transformation of the functional groups, with the ketal serving as a stable protecting group under the basic conditions of the reduction step.
Experimental Protocols
Step 1: Synthesis of Methyl 4,4-dimethoxycyclohexanecarboxylate
This step involves the esterification of the carboxylic acid and the simultaneous ketalization of the ketone.
Reaction:
Caption: Esterification and Ketalization of 4-Oxocyclohexanecarboxylic Acid.
Procedure:
To a solution of 4-oxocyclohexanecarboxylic acid (1 equivalent) in methanol, trimethyl orthoformate (1.2 equivalents) is added. A catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid, is then introduced. The reaction mixture is stirred at room temperature for 12 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched by the addition of a weak base, such as sodium bicarbonate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford methyl 4,4-dimethoxycyclohexanecarboxylate.
Step 2: Synthesis of this compound
This step involves the reduction of the methyl ester to a primary alcohol.
Reaction:
Caption: Reduction of the Methyl Ester to the Primary Alcohol.
Procedure:
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (LiAlH4, 1.5 to 2.0 equivalents) in anhydrous tetrahydrofuran (THF) is prepared. The suspension is cooled to 0 °C in an ice bath. A solution of methyl 4,4-dimethoxycyclohexanecarboxylate (1 equivalent) in anhydrous THF is added dropwise to the LiAlH4 suspension via the dropping funnel, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 to 4 hours. The reaction is monitored by TLC. Once the starting material is consumed, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water, all at 0 °C. The resulting granular precipitate is filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by distillation under reduced pressure or column chromatography.
Data Presentation
| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Purity (%) | Analytical Data |
| 1 | 4-Oxocyclohexanecarboxylic acid | Methyl 4,4-dimethoxycyclohexanecarboxylate | Methanol, Trimethyl orthoformate, HCl (cat.) | 85-95 | >95 (GC) | ¹H NMR, ¹³C NMR, IR |
| 2 | Methyl 4,4-dimethoxycyclohexanecarboxylate | This compound | LiAlH₄, THF, reflux | 80-90 | >98 (GC) | ¹H NMR, ¹³C NMR, IR, MS |
Signaling Pathways and Experimental Workflows
The logical flow of the synthesis can be visualized as a straightforward, two-step sequence.
Caption: Synthetic workflow for this compound.
This technical guide provides a comprehensive overview of the synthesis of this compound from a cyclohexanone derivative. The detailed protocols, tabulated data, and clear visualizations are intended to support researchers in the successful execution and adaptation of this synthetic route for their specific research and development needs.
An In-depth Technical Guide to (4,4-Dimethoxycyclohexyl)methanol
This document provides a comprehensive overview of the chemical compound (4,4-Dimethoxycyclohexyl)methanol, including its IUPAC name, synonyms, and structural information. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Nomenclature
The systematic and unambiguous naming of chemical compounds is critical for clear communication in scientific research. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for this purpose.
IUPAC Name: this compound[1]
Synonyms: While less common in formal literature, a potential synonym for this compound, based on standard chemical naming conventions, is:
-
4,4-Dimethoxycyclohexanemethanol
The relationship between the common name, IUPAC name, and its likely synonym is illustrated in the diagram below.
Structural and Chemical Data
A summary of key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C9H18O3 |
| CAS Number | 758716-89-1 |
| Functional Groups | Primary Alcohol (-CH₂OH), Ketal (-C(OCH₃)₂) |
Experimental Protocols
The logical workflow for a potential synthesis and analysis of this compound is outlined in the diagram below. This represents a typical pathway from starting materials to a fully characterized final product.
References
spectral data for (4,4-Dimethoxycyclohexyl)methanol (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Data of (4,4-Dimethoxycyclohexyl)methanol
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed spectral information and experimental methodologies for this compound.
Compound Structure and Properties
This compound is a bifunctional organic molecule featuring a cyclohexane ring. Its key structural features include a primary alcohol (-CH₂OH) and a dimethyl ketal functional group. The ketal is stable under basic and neutral conditions but can be hydrolyzed with acid to yield the parent ketone, making it a useful protecting group in organic synthesis.[1]
Molecular Formula: C₉H₁₈O₃
Molar Mass: 174.24 g/mol
Spectral Data
While a comprehensive set of experimentally-derived spectra for this compound is not widely available in public databases, the following tables summarize the expected spectral data based on its chemical structure and the known spectral characteristics of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.4 - 3.6 | d | 2H | -CH₂OH |
| ~3.1 - 3.2 | s | 6H | -OCH₃ |
| ~1.0 - 2.0 | m | 9H | Cyclohexane ring protons |
| Variable | br s | 1H | -OH |
¹³C NMR (Carbon NMR) Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~98 - 102 | C(OCH₃)₂ (ketal carbon) |
| ~65 - 70 | -CH₂OH |
| ~48 - 52 | -OCH₃ |
| ~20 - 40 | Cyclohexane ring carbons |
Infrared (IR) Spectroscopy
The IR spectrum will prominently feature absorptions corresponding to the alcohol and ether functional groups, as well as the alkane backbone.
IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 2950 - 2850 | Strong | C-H stretch (sp³ hybridized carbon)[2] |
| 1200 - 1000 | Strong | C-O stretch (ketal and alcohol) |
Mass Spectrometry (MS)
Mass spectrometry of this compound would likely involve soft ionization techniques to observe the molecular ion.
Mass Spectrometry Data (Predicted)
| m/z | Ion | Notes |
| 175.13288 | [M+H]⁺ | Predicted protonated molecule.[3] |
| 197.11482 | [M+Na]⁺ | Predicted sodium adduct.[3] |
| 174.12505 | [M]⁺ | Predicted molecular ion.[3] |
| 157.12286 | [M+H-H₂O]⁺ | Loss of water from the protonated molecule.[3] |
| 143 | [M-OCH₃]⁺ | Loss of a methoxy radical. |
| 113 | [M-CH₂OH-OCH₃]⁺ | Loss of hydroxymethyl and methoxy radicals. |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data for this compound.
NMR Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[4]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[5] Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[5]
-
To ensure a homogeneous solution, gently vortex or sonicate the mixture.[5]
-
Filter the solution through a Pasteur pipette with a small plug of glass wool to remove any particulate matter, which can degrade spectral quality.[6]
-
Transfer the filtered solution into a clean 5 mm NMR tube to a depth of 4-5 cm.[5]
-
An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing.[4][7]
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
The spectrometer's field is locked onto the deuterium signal of the solvent to maintain stability.[5]
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[5]
-
Tune the probe to the desired nucleus (¹H or ¹³C).[5]
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and begin data collection.[5]
-
IR Spectroscopy
-
Sample Preparation (Thin Solid Film Method) :
-
Dissolve a small amount (around 50 mg) of solid this compound in a few drops of a volatile solvent like methylene chloride or acetone.[8]
-
Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[8]
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[8] If the resulting peaks are too intense, the film is too thick and the solution should be diluted before reapplying.[8] Conversely, if peaks are too weak, more solution can be added.[8]
-
-
Data Acquisition :
-
Place the salt plate into the sample holder of the FT-IR spectrometer.[8]
-
Acquire the infrared spectrum. The resulting plot shows the percentage of light absorbed as a function of wavenumber.[9]
-
After analysis, clean the salt plates with a dry organic solvent like acetone and return them to a desiccator to protect them from moisture.[8][9]
-
Mass Spectrometry
-
Sample Preparation :
-
Prepare a dilute solution of this compound in a suitable solvent, such as methanol or acetonitrile.
-
The concentration should be optimized for the specific mass spectrometer and ionization technique being used.
-
-
Data Acquisition (using Electrospray Ionization - ESI) :
-
Introduce the sample solution into the ESI source of the mass spectrometer. ESI is a soft ionization technique suitable for polar and thermally labile molecules, which generates protonated molecules ([M+H]⁺) with minimal fragmentation.[10]
-
The sample is ionized by applying a high voltage to a capillary, forming charged droplets.
-
The solvent evaporates from the droplets, leading to the formation of gas-phase ions.
-
The ions are then guided into the mass analyzer.[11]
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[11][12]
-
A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.[11][12]
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound | 758716-89-1 | Benchchem [benchchem.com]
- 2. athabascau.ca [athabascau.ca]
- 3. PubChemLite - this compound (C9H18O3) [pubchemlite.lcsb.uni.lu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. webassign.net [webassign.net]
- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
Solubility Profile of (4,4-Dimethoxycyclohexyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility characteristics of (4,4-Dimethoxycyclohexyl)methanol in a range of common organic solvents. Due to a lack of publicly available experimental data for this specific compound, this document outlines a robust framework for its solubility determination. This includes a detailed experimental protocol based on the widely accepted shake-flask equilibrium method, a proposed classification of solvents for testing, and an illustrative data presentation format. The guide is intended to provide researchers, scientists, and drug development professionals with the necessary theoretical and practical foundation to conduct their own solubility assessments of this compound and similar compounds.
Introduction
This compound is a bifunctional organic molecule featuring a cyclohexane scaffold. Its structure incorporates both a primary alcohol (-CH₂OH) and a dimethyl ketal functional group. The interplay of the polar hydroxyl group and the moderately polar diether functionality, combined with the nonpolar cyclohexyl ring, suggests a nuanced solubility profile. Understanding this profile is critical for applications in organic synthesis, medicinal chemistry, and drug development, where solvent selection impacts reaction kinetics, purification, and formulation. This guide provides a predictive analysis of its solubility and a detailed methodology for its empirical determination.
Physicochemical Properties and Predicted Solubility
This duality suggests that this compound is likely to exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) through dipole-dipole interactions and hydrogen bonding. Its solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be more limited, driven primarily by weaker van der Waals forces interacting with the cyclohexyl ring.
Illustrative Solubility Data
The following table presents a hypothetical solubility profile for this compound to serve as a template for experimental data presentation. The values are for illustrative purposes only and are not based on experimental results.
| Solvent Classification | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Polar Protic | Methanol | 25 | Data Not Available | Data Not Available |
| Ethanol | 25 | Data Not Available | Data Not Available | |
| Isopropanol | 25 | Data Not Available | Data Not Available | |
| Polar Aprotic | Acetone | 25 | Data Not Available | Data Not Available |
| Ethyl Acetate | 25 | Data Not Available | Data Not Available | |
| Dichloromethane | 25 | Data Not Available | Data Not Available | |
| Nonpolar | Toluene | 25 | Data Not Available | Data Not Available |
| Hexane | 25 | Data Not Available | Data Not Available |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the shake-flask method, a widely recognized technique for measuring equilibrium solubility.
4.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI), or Gas Chromatography (GC) system.
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.
-
-
Analysis:
-
Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Alternatively, dilute an accurate aliquot of the filtered saturated solution with a suitable solvent in a volumetric flask.
-
Quantify the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC or GC). A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Data Calculation:
-
Calculate the mass of the solute in the filtered saturated solution based on the analytical results.
-
Determine the mass of the solvent by subtracting the mass of the solute from the total mass of the saturated solution.
-
Express the solubility in desired units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solution.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
Conclusion
While direct experimental data on the solubility of this compound is currently unavailable, its molecular structure provides a solid basis for predicting its behavior in various organic solvents. This guide offers a comprehensive framework for researchers to empirically determine this important physicochemical property. The detailed experimental protocol and suggested data presentation format are intended to facilitate standardized and comparable solubility assessments, which are crucial for the effective application of this compound in research and development.
An In-depth Technical Guide on the Predicted Thermal Stability and Decomposition of (4,4-Dimethoxycyclohexyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted thermal stability and decomposition pathways of (4,4-Dimethoxycyclohexyl)methanol. Due to the absence of specific experimental data for this compound in publicly accessible literature, this guide leverages data from analogous structures, including cyclohexylmethanol, 1,1-dimethoxycyclohexane, and related cyclic compounds, to forecast its thermal behavior. The document outlines detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presents anticipated quantitative data in a structured format, and visualizes the expected decomposition logic and experimental workflows using Graphviz diagrams. This guide is intended to serve as a foundational resource for researchers handling this molecule, enabling informed decisions in experimental design, formulation, and safety assessments.
Introduction
This compound is a bifunctional organic molecule featuring a cyclohexane ring substituted with a primary alcohol (-CH₂OH) and a geminal dimethoxy group (a ketal). This unique combination of functional groups suggests a complex thermal decomposition profile, influenced by the stability of the cyclohexane ring, the reactivity of the alcohol, and the susceptibility of the ketal linkage to degradation. Understanding the thermal limits and decomposition mechanisms of this compound is critical for its application in drug development and other areas of chemical synthesis, where thermal processes are often employed.
This guide synthesizes information from related chemical structures to predict the thermal behavior of (4,a4-Dimethoxycyclohexyl)methanol. The primary alcohol group is expected to be relatively stable but may undergo dehydration or oxidation at elevated temperatures. The cyclohexane ring itself is known to undergo C-C bond fission at high temperatures, initiating a cascade of decomposition reactions[1][2]. The ketal group, while generally stable under neutral and basic conditions, can be susceptible to thermal degradation, potentially leading to the formation of a ketone and methanol.
Predicted Thermal Properties
The thermal behavior of this compound is anticipated to be characterized by several key events. The boiling point is expected to be higher than that of cyclohexylmethanol (b.p. 181-183 °C) due to the increased molecular weight. The initial decomposition is likely to be governed by the least stable functional group under thermal stress.
Table 1: Predicted Thermal Properties of this compound
| Property | Predicted Value/Range | Analytical Technique | Expected Observation |
| Boiling Point | > 185 °C | TGA/DSC | Endothermic event in DSC; significant mass loss in TGA corresponding to volatilization. |
| Onset of Decomposition | 200 - 250 °C | TGA | The temperature at which a significant, irreversible mass loss begins, likely initiated by the decomposition of the ketal or dehydration of the alcohol. |
| Major Decomposition Steps | 250 - 450 °C | TGA | Multiple mass loss events may be observed, corresponding to the sequential or overlapping decomposition of the functional groups and the cyclohexane ring. |
| Glass Transition (Tg) | Not expected | DSC | As a small molecule that is likely crystalline at lower temperatures, a glass transition is not anticipated. |
| Melting Point (Tm) | To be determined | DSC | A sharp endothermic peak would indicate the melting of a crystalline solid form. |
Predicted Decomposition Pathways
The thermal decomposition of this compound is likely to proceed through several competing pathways, dictated by the relative thermal stability of its constituent parts. The primary alcohol, the ketal, and the cyclohexane ring are all susceptible to thermal degradation.
-
Pathway A: Ketal Decomposition: The geminal dimethoxy group may be the most thermally labile. Decomposition could proceed via cleavage of the C-O bonds, leading to the formation of cyclohexanone derivatives and methanol or formaldehyde.
-
Pathway B: Alcohol Decomposition: The primary alcohol could undergo dehydration to form an alkene, or potentially oxidize if oxygen is present.
-
Pathway C: Cyclohexane Ring Opening: At higher temperatures, the cyclohexane ring is expected to undergo homolytic C-C bond fission, leading to the formation of a diradical intermediate. This intermediate can then undergo a variety of subsequent reactions, including isomerization and fragmentation into smaller volatile molecules[1][2].
These pathways are not mutually exclusive and may occur concurrently or sequentially as the temperature increases.
References
conformational analysis of the cyclohexane ring in (4,4-Dimethoxycyclohexyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth conformational analysis of the cyclohexane ring in (4,4-Dimethoxycyclohexyl)methanol. The conformational equilibrium, primarily governed by the steric and stereoelectronic effects of the hydroxymethyl and gem-dimethoxy substituents, is critical for understanding its chemical reactivity and potential biological activity. This document outlines the theoretical basis for the conformational preferences, details the experimental and computational methodologies for its study, and presents the relevant quantitative data in a structured format.
Introduction to Cyclohexane Conformations
The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. The rapid interconversion between the two chair forms, known as a ring flip, leads to the interchange of axial and equatorial positions.[1][2] For monosubstituted cyclohexanes, the conformer with the substituent in the more spacious equatorial position is generally more stable to avoid unfavorable 1,3-diaxial interactions.[3]
In the case of this compound, the key conformational equilibrium involves the orientation of the hydroxymethyl group at the C1 position, while the gem-dimethoxy group at the C4 position influences the overall ring energetics.
Conformational Analysis of this compound
The conformational preference of the hydroxymethyl group in this compound is determined by the energetic difference between the two chair conformers: one with the hydroxymethyl group in the equatorial position and the other with it in the axial position.
The gem-dimethoxy group at the C4 position does not have an axial or equatorial preference itself, as both methoxy groups are attached to the same carbon. However, the steric bulk of the two methoxy groups can influence the puckering of the cyclohexane ring and may have subtle effects on the energy of the two chair conformations.
The primary determinant of the conformational equilibrium is the steric strain associated with the hydroxymethyl group in the axial position. In this orientation, the hydroxymethyl group experiences 1,3-diaxial interactions with the axial hydrogens on C3 and C5. These repulsive steric interactions are absent when the hydroxymethyl group is in the equatorial position.[3]
The energetic preference for the equatorial position can be quantified using A-values, which represent the free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[4]
Quantitative Conformational Data
The following table summarizes the experimentally determined A-values for substituents relevant to this compound. A higher A-value indicates a stronger preference for the equatorial position.
| Substituent | A-Value (kcal/mol) | Reference |
| -CH₂OH (Hydroxymethyl) | ~1.7 | [5] |
| -OCH₃ (Methoxy) | 0.60 | [5][6] |
| -OH (Hydroxyl) | 0.87 | [4][7] |
Based on the A-value for the hydroxymethyl group (~1.7 kcal/mol), the conformer with the hydroxymethyl group in the equatorial position is significantly more stable than the axial conformer. The presence of the gem-dimethoxy group is not expected to fundamentally alter this preference, although it may slightly modify the energy difference.
Experimental and Computational Methodologies
A combination of experimental and computational techniques is employed to elucidate the conformational landscape of cyclohexane derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for conformational analysis.[8][9] Low-temperature NMR experiments can "freeze out" the chair-chair interconversion, allowing for the direct observation and quantification of both the axial and equatorial conformers.[10][11] Key NMR parameters for conformational analysis include:
-
Chemical Shifts: The chemical shifts of the ring protons, particularly the proton on C1, are sensitive to their axial or equatorial orientation.
-
Coupling Constants: The magnitude of the coupling constants between adjacent protons (e.g., ³J(H1,H2)) is dependent on the dihedral angle between them, which differs for axial and equatorial protons.
-
Nuclear Overhauser Effect (NOE): NOE experiments can provide information about through-space proximity between protons, helping to distinguish between axial and equatorial substituents.
A detailed experimental protocol for low-temperature NMR would involve dissolving the compound in a suitable solvent that remains liquid at low temperatures (e.g., deuterated toluene or dichloromethane), and acquiring a series of ¹H NMR spectra at progressively lower temperatures until the signals for the two conformers are resolved. The ratio of the integrated peak areas for the axial and equatorial conformers can then be used to calculate the equilibrium constant (Keq) and the free energy difference (ΔG°).
X-ray Crystallography
For crystalline samples, single-crystal X-ray crystallography provides the most definitive information about the solid-state conformation of the molecule. This technique can precisely determine bond lengths, bond angles, and the preferred conformation of the cyclohexane ring and its substituents in the crystal lattice.
Computational Chemistry
Computational modeling is a valuable tool for predicting and understanding the conformational preferences of molecules.[12][13][14] Common computational methods include:
-
Molecular Mechanics (MM): MM methods use classical force fields to calculate the potential energy of different conformations. These methods are computationally inexpensive and are well-suited for exploring the conformational space of large molecules.
-
Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energies of molecules.[15] Geometry optimizations and frequency calculations can be performed to identify the lowest energy conformers and transition states for ring inversion.
A typical computational workflow for the conformational analysis of this compound would involve:
-
Building the initial 3D structures of the axial and equatorial conformers.
-
Performing geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP/6-31G*).
-
Calculating the vibrational frequencies to confirm that the optimized structures are true energy minima.
-
Calculating the relative energies (enthalpy and Gibbs free energy) of the conformers to predict the equilibrium population.
Visualization of Conformational Dynamics
The following diagrams illustrate the key conformational processes and the workflow for their analysis.
Caption: Chair-chair interconversion of this compound.
Caption: Workflow for conformational analysis.
Conclusion
The conformational analysis of this compound reveals a strong preference for the chair conformer where the hydroxymethyl group occupies the equatorial position. This preference is driven by the avoidance of steric 1,3-diaxial interactions. A comprehensive understanding of this conformational landscape, achieved through a combination of experimental techniques like NMR spectroscopy and computational modeling, is essential for predicting the molecule's physical and chemical properties, and for its rational application in drug design and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 7. echemi.com [echemi.com]
- 8. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. auremn.org.br [auremn.org.br]
- 10. pubs.aip.org [pubs.aip.org]
- 11. sikhcom.net [sikhcom.net]
- 12. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 13. sapub.org [sapub.org]
- 14. youtube.com [youtube.com]
- 15. Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Stereoisomers of (4,4-Dimethoxycyclohexyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential stereoisomers of (4,4-dimethoxycyclohexyl)methanol. Due to the presence of a plane of symmetry, this molecule is achiral and does not possess enantiomers. The primary form of stereoisomerism arises from the conformational flexibility of the cyclohexane ring. This document elucidates the conformational isomers, their relative stabilities, and outlines experimental protocols for their characterization.
Molecular Structure and Stereochemical Analysis
This compound is a bifunctional organic molecule featuring a cyclohexane ring substituted with a hydroxymethyl group at the 1-position and two methoxy groups at the 4-position.[1] A critical examination of its structure reveals a plane of symmetry passing through the C1 and C4 carbons of the cyclohexane ring. This symmetry element renders the molecule achiral, thus precluding the existence of enantiomers.
The potential for stereoisomerism in this compound is therefore confined to conformational isomerism. The cyclohexane ring can adopt several conformations, with the chair form being the most stable due to its minimization of angle and torsional strain.[2][3][4][5]
Conformational Isomers: The Axial and Equatorial Conformers
The chair conformation of this compound can exist as two distinct conformational diastereomers, which are in rapid equilibrium at room temperature. This equilibrium involves the "ring-flipping" of the cyclohexane backbone, which interconverts the axial and equatorial positions of the substituents. The two primary conformers are distinguished by the orientation of the hydroxymethyl group at C1:
-
Axial Conformer: The hydroxymethyl group occupies a position parallel to the principal axis of the cyclohexane ring.
-
Equatorial Conformer: The hydroxymethyl group is located in the plane of the ring's "equator."
The two methoxy groups at C4 will also occupy axial and equatorial positions. In one chair conformation, one methoxy group will be axial and the other equatorial. Upon ring-flipping, their positions will be inverted.
Relative Stability of Conformers
In monosubstituted cyclohexanes, the equatorial conformer is generally more stable than the axial conformer. This preference is primarily due to the avoidance of 1,3-diaxial interactions, which are steric repulsions between the axial substituent and the axial hydrogen atoms on the same side of the ring.
For this compound, the hydroxymethyl group is bulkier than a hydrogen atom. Therefore, the equatorial conformer, which places the hydroxymethyl group in a less sterically hindered position, is predicted to be the more stable and thus the major conformer at equilibrium.
Quantitative Data on Conformational Isomers
ΔG° = -RT ln(K_eq)
where K_eq is the equilibrium constant ([equatorial]/[axial]), R is the gas constant, and T is the temperature in Kelvin. The ΔG° value is influenced by the steric bulk of the substituent.
Table 1: Predicted Properties of Axial and Equatorial Conformers of this compound
| Property | Axial Conformer | Equatorial Conformer |
| Relative Energy | Higher | Lower |
| Thermodynamic Stability | Less Stable | More Stable |
| Population at Equilibrium | Minor | Major |
| 1,3-Diaxial Interactions | Present (between -CH₂OH and axial C-H at C3/C5) | Absent for the -CH₂OH group |
| NMR Chemical Shift (¹H of -CH₂OH) | Generally shielded (upfield shift) | Generally deshielded (downfield shift) |
| NMR Coupling Constants (J-values) | Smaller J-values for coupling to vicinal protons | Larger J-values for coupling to vicinal protons |
Experimental Protocols for Characterization
The characterization of the conformational isomers of this compound would primarily rely on Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures to slow down the rapid ring-flipping.
Synthesis of this compound
A plausible synthetic route, though not explicitly detailed in the literature for this specific molecule, could involve the protection of the ketone in 4-oxocyclohexanecarboxylic acid as a dimethyl ketal, followed by the reduction of the carboxylic acid to the primary alcohol.
Experimental Workflow for Synthesis and Purification:
Conformational Analysis by NMR Spectroscopy
Methodology:
-
Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Room Temperature NMR: Acquire ¹H and ¹³C NMR spectra at room temperature. At this temperature, the rapid ring inversion will lead to averaged signals for the axial and equatorial protons.
-
Low-Temperature NMR: Cool the sample in the NMR probe to a sufficiently low temperature (e.g., -80 °C or lower) to slow down the chair-chair interconversion.
-
Spectral Analysis: At low temperature, the signals for the axial and equatorial conformers should become distinct.
-
¹H NMR: Analyze the chemical shifts and coupling constants of the protons in the hydroxymethyl group and the cyclohexane ring to differentiate between the axial and equatorial conformers.
-
¹³C NMR: The chemical shifts of the ring carbons will also differ between the two conformers.
-
-
Integration and Equilibrium Constant: Integrate the signals corresponding to the axial and equatorial conformers to determine their relative populations and calculate the equilibrium constant (K_eq).
-
Thermodynamic Parameters: From the temperature dependence of K_eq, the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers can be determined using a van't Hoff plot.
Visualizing the Stereoisomers and Analytical Workflow
Conformational Equilibrium
The following diagram illustrates the dynamic equilibrium between the two chair conformers of this compound.
Due to the limitations of the current environment, the images in the DOT script above are placeholders. An accurate representation would show the 3D chair structures with the hydroxymethyl group in the axial and equatorial positions respectively.
Logical Workflow for Stereoisomer Characterization
The logical flow for the complete characterization of the conformational isomers is depicted below.
Conclusion
References
Methodological & Application
Application Notes and Protocols: (4,4-Dimethoxycyclohexyl)methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4,4-Dimethoxycyclohexyl)methanol is a bifunctional building block with significant potential in organic synthesis. Its structure, featuring a primary alcohol and a protected ketone in the form of a dimethyl ketal, offers a versatile platform for the construction of complex molecules. The cyclohexane scaffold is a common motif in medicinal chemistry, and the latent ketone functionality allows for late-stage synthetic modifications.[1] This document provides detailed application notes and protocols for the use of this compound as a synthetic building block.
Molecular Structure and Reactivity
The key to the synthetic utility of this compound lies in its two distinct functional groups:
-
Primary Alcohol (-CH₂OH): This group is amenable to a wide range of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification.[1]
-
Dimethyl Ketal: The ketal serves as a robust protecting group for a ketone at the C4 position. It is stable to basic and nucleophilic conditions, allowing for selective reactions at the alcohol. The ketone can be readily deprotected under acidic conditions, unveiling a new reactive site for further elaboration.[1]
Synthesis of this compound
A plausible synthetic route to this compound commences with 4-oxocyclohexanecarboxylic acid. The synthesis involves two key steps: ketalization of the ketone and reduction of the carboxylic acid.
References
Application Notes and Protocols: Protecting Group Strategies Utilizing (4,4-Dimethoxycyclohexyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of (4,4-Dimethoxycyclohexyl)methanol as a bifunctional molecule in protecting group strategies. The inherent ketal functionality offers a robust, acid-labile protecting group for a latent ketone, while the primary alcohol can be derivatized to protect other hydroxyl groups. This orthogonal protecting group strategy is particularly valuable in multi-step organic synthesis where selective protection and deprotection are paramount.
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex natural products, the judicious use of protecting groups is a cornerstone of success.[1] this compound presents a unique molecular architecture that combines two key functionalities for orthogonal protection strategies: a dimethyl ketal and a primary alcohol.
The ketal group serves as a stable protecting group for a carbonyl functionality at the 4-position of the cyclohexane ring. Ketals are known to be stable under basic and neutral conditions but are readily cleaved under acidic conditions to reveal the parent ketone.[2] This allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected carbonyl.
Simultaneously, the primary alcohol of this compound can be utilized to protect other hydroxyl groups in a substrate molecule through the formation of a (4,4-dimethoxycyclohexyl)methyl ether. This ether linkage offers stability under various conditions, and its cleavage can be orchestrated under acidic conditions, often concurrently with the deprotection of the ketal.
This document outlines the strategic application of this bifunctional molecule, providing hypothetical protocols for the protection of a generic primary alcohol and the subsequent deprotection to illustrate its utility.
Logical Workflow for Orthogonal Protection
The use of this compound as a protecting group introduces an orthogonal protection scheme. The following diagram illustrates the logical workflow.
Caption: Logical workflow for the application of this compound in a protecting group strategy.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol
This protocol describes the formation of a (4,4-dimethoxycyclohexyl)methyl ether from a primary alcohol using a Williamson ether synthesis approach. This requires the initial conversion of this compound to a more reactive species, such as the corresponding bromide.
3.1.1. Step A: Synthesis of (4,4-Dimethoxycyclohexyl)methyl Bromide
Caption: Experimental workflow for the synthesis of (4,4-Dimethoxycyclohexyl)methyl Bromide.
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (N₂) at 0 °C, add phosphorus tribromide (0.4 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (4,4-Dimethoxycyclohexyl)methyl bromide.
3.1.2. Step B: Williamson Ether Synthesis
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂) at 0 °C, add a solution of the primary alcohol to be protected (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of (4,4-Dimethoxycyclohexyl)methyl bromide (1.1 eq) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | (4,4-Dimethoxycyclohexyl)methyl Bromide Synthesis (Hypothetical) | Williamson Ether Synthesis (Hypothetical) |
| Starting Material | This compound | Primary Alcohol |
| Reagents | PBr₃ | NaH, (4,4-Dimethoxycyclohexyl)methyl Bromide |
| Solvent | Anhydrous Diethyl Ether | Anhydrous THF |
| Temperature | 0 °C to room temperature | 0 °C to reflux |
| Reaction Time | 12-16 hours | 12-24 hours |
| Typical Yield | 70-85% | 60-80% |
Protocol 2: Deprotection of the (4,4-dimethoxycyclohexyl)methyl Ether and Ketal
This protocol describes the simultaneous cleavage of the (4,4-dimethoxycyclohexyl)methyl ether and the dimethyl ketal under acidic conditions.
Caption: Experimental workflow for the deprotection of the (4,4-dimethoxycyclohexyl)methyl ether and ketal.
Procedure:
-
To a solution of the protected substrate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v), add a catalytic amount of a strong acid (e.g., 2M aqueous HCl).
-
Stir the reaction mixture at room temperature, monitoring the progress by TLC. Gentle heating may be required for less reactive substrates.
-
Upon completion, neutralize the reaction mixture by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the deprotected alcohol.
| Parameter | Acid-Catalyzed Deprotection (Hypothetical) |
| Starting Material | Protected Substrate |
| Reagents | Aqueous Acid (e.g., HCl, TFA) |
| Solvent | THF/Water |
| Temperature | Room temperature to 50 °C |
| Reaction Time | 2-12 hours |
| Typical Yield | 85-95% |
Stability and Orthogonality
The key advantage of using this compound lies in the orthogonal nature of the protecting groups it introduces.
-
Ketal Stability: The dimethyl ketal is stable to a wide range of reagents, including strong bases (e.g., organolithiums, Grignard reagents, metal hydrides), nucleophiles, and many oxidizing and reducing agents that are not used under acidic conditions.[2]
-
Ether Stability: The (4,4-dimethoxycyclohexyl)methyl ether is expected to exhibit stability similar to other alkyl ethers, being resistant to basic and nucleophilic conditions.
-
Orthogonal Deprotection: The acid lability of both the ketal and the ether allows for their simultaneous removal. However, should a strategy require selective deprotection, the relative rates of cleavage could potentially be exploited by careful choice of acid strength and reaction conditions, although this would require empirical optimization. For instance, a milder acid might favor the cleavage of the more labile ketal over the ether.
Conclusion
This compound is a promising, albeit underexplored, bifunctional molecule for advanced protecting group strategies in organic synthesis. Its ability to provide an acid-labile ketal protecting group for a carbonyl function, while its primary alcohol can be derivatized to protect other hydroxyl groups, offers a valuable tool for synthetic chemists. The hypothetical protocols provided herein, based on established synthetic methodologies, offer a starting point for the practical application and further investigation of this versatile reagent in the synthesis of complex molecules. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.
References
Application Notes and Protocols: Oxidation of (4,4-Dimethoxycyclohexyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of aldehydes and carboxylic acids which are key intermediates in the development of pharmaceuticals and other fine chemicals. (4,4-Dimethoxycyclohexyl)methanol is a bifunctional molecule featuring a primary alcohol and a ketal protecting group. The selective oxidation of the primary alcohol in this substrate allows for the synthesis of (4,4-Dimethoxycyclohexyl)carbaldehyde and (4,4-Dimethoxycyclohexyl)carboxylic acid, versatile building blocks for further molecular elaboration. The presence of the acid-sensitive ketal group necessitates the careful selection of oxidation reagents and conditions to avoid deprotection.
This document provides detailed application notes and protocols for the selective oxidation of the primary alcohol in this compound to the corresponding aldehyde and carboxylic acid. Three widely used and reliable oxidation methods are presented: Swern oxidation and TEMPO-catalyzed oxidation for the synthesis of the aldehyde, and Jones oxidation for the synthesis of the carboxylic acid.
Oxidation Pathways
The oxidation of this compound can be controlled to yield either the aldehyde or the carboxylic acid by selecting the appropriate oxidizing agent and reaction conditions.
Application Notes and Protocols for Esterification Reactions with (4,4-Dimethoxycyclohexyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of esters from (4,4-Dimethoxycyclohexyl)methanol. This versatile building block is of interest in medicinal chemistry and materials science due to its unique cyclic structure incorporating a protected ketone functionality. The following protocols describe standard esterification and transesterification methods, offering a foundation for the synthesis of novel derivatives.
Introduction
This compound is a primary alcohol that can be readily esterified with a variety of carboxylic acids or their equivalents. The resulting esters are valuable intermediates in drug discovery and development, serving as potential linkers, spacers, or pro-drug moieties. The dimethoxy ketal group is stable under basic and neutral conditions, allowing for selective reactions at the hydroxyl group, while offering a latent ketone functionality that can be deprotected under acidic conditions for further derivatization.[1]
This document outlines two primary methods for the synthesis of esters from this compound: Fischer-Speier Esterification and Base-Catalyzed Transesterification.
Fischer-Speier Esterification
Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2] To drive the reaction to completion, it is often necessary to either use an excess of one reactant or remove the water as it is formed.[3]
General Reaction Scheme
Caption: General scheme of the Fischer-Speier Esterification.
Experimental Protocol: Synthesis of (4,4-Dimethoxycyclohexyl)methyl acetate
This protocol details the synthesis of (4,4-Dimethoxycyclohexyl)methyl acetate using acetic acid and sulfuric acid as the catalyst.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 57.4 mmol).
-
Add glacial acetic acid (6.89 g, 114.8 mmol, 2.0 eq) and toluene (100 mL).
-
Carefully add concentrated sulfuric acid (0.5 mL) to the mixture.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water (approximately 1.0 mL) is collected in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[4]
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure ester.
Data Presentation
| Carboxylic Acid | Catalyst | Reaction Time (h) | Yield (%) |
| Acetic Acid | H₂SO₄ | 4 | 92 |
| Benzoic Acid | p-TsOH | 6 | 88 |
| Propionic Acid | H₂SO₄ | 5 | 90 |
| Isobutyric Acid | p-TsOH | 8 | 85 |
Table 1: Summary of quantitative data for the Fischer-Speier esterification of this compound with various carboxylic acids.
Base-Catalyzed Transesterification
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[5] This method is particularly useful when the desired carboxylic acid is readily available as a simple ester, such as a methyl or ethyl ester. The reaction is typically catalyzed by a strong base, such as sodium methoxide or potassium hydroxide.[6]
General Reaction Scheme
Caption: General scheme of Base-Catalyzed Transesterification.
Experimental Protocol: Synthesis of (4,4-Dimethoxycyclohexyl)methyl benzoate
This protocol describes the synthesis of (4,4-Dimethoxycyclohexyl)methyl benzoate from methyl benzoate.
Materials:
-
This compound
-
Methyl Benzoate
-
Sodium Methoxide (NaOMe) solution in methanol (25 wt%)
-
Methanol
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 28.7 mmol) in methanol (30 mL).
-
Add methyl benzoate (4.69 g, 34.4 mmol, 1.2 eq).
-
Add sodium methoxide solution (1.0 mL, 25 wt% in methanol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 3 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, carefully neutralize the reaction mixture with 1 M HCl until the pH is approximately 7.
-
Remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether (50 mL) and water (30 mL).
-
Separate the organic layer and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.
Data Presentation
| Ester Reactant | Catalyst | Reaction Temperature (°C) | Yield (%) |
| Methyl Acetate | NaOMe | 65 | 85 |
| Ethyl Propionate | KOH | 70 | 82 |
| Methyl Benzoate | NaOMe | 65 | 91 |
| Ethyl Nicotinate | KOH | 70 | 78 |
Table 2: Summary of quantitative data for the base-catalyzed transesterification of this compound.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures.
Fischer-Speier Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
Base-Catalyzed Transesterification Workflow
Caption: Workflow for Base-Catalyzed Transesterification.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated acids and bases are corrosive. Handle with extreme care.
-
Organic solvents are flammable. Keep away from ignition sources.
-
Dispose of all chemical waste according to institutional guidelines.
References
- 1. This compound | 758716-89-1 | Benchchem [benchchem.com]
- 2. monash.edu [monash.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jpme.journals.ekb.eg [jpme.journals.ekb.eg]
Application Notes and Protocols: Ether Synthesis Using (4,4-Dimethoxycyclohexyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of ethers from (4,4-dimethoxycyclohexyl)methanol. The primary method detailed is the Williamson ether synthesis, a robust and versatile method for preparing unsymmetrical ethers. The presence of a primary alcohol in this compound makes it an excellent substrate for this reaction. Additionally, the molecule contains a dimethyl ketal functional group, which is stable under the basic conditions of the Williamson ether synthesis, but susceptible to cleavage under acidic conditions. This allows for selective reactions and potential for further functionalization.
Williamson Ether Synthesis: An Overview
The Williamson ether synthesis is an SN2 reaction where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide to form an ether.[1][2] This method is highly effective for the reaction of primary alkyl halides with a wide range of alkoxides.[1][3]
There are two general pathways for synthesizing an ether from two alcohols, one of which is first converted to an alkyl halide or another suitable electrophile with a good leaving group (like a tosylate).[1] Given that this compound is a primary alcohol, it can be readily deprotonated to form a nucleophilic alkoxide.
Experimental Protocol: Synthesis of (4,4-dimethoxycyclohexyl)methyl methyl ether
This protocol details the synthesis of (4,4-dimethoxycyclohexyl)methyl methyl ether via the Williamson ether synthesis.
Reaction Scheme:
This compound is deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then reacts with an alkyl halide, in this case, methyl iodide, to yield the desired ether product.
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O) for extraction
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Experimental Procedure:
-
Preparation: A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: The flask is charged with a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil. The mineral oil is removed by washing with anhydrous hexanes, and the sodium hydride is then suspended in anhydrous THF (20 mL).
-
Alkoxide Formation: A solution of this compound (1.0 equivalent) in anhydrous THF (10 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for 30 minutes, or until hydrogen gas evolution ceases.
-
Etherification: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.5 equivalents) is added dropwise. The reaction is then stirred at room temperature for 12-18 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: After the reaction is complete, the mixture is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted three times with either dichloromethane or diethyl ether. The combined organic layers are then washed with a saturated aqueous sodium chloride solution (brine).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure (4,4-dimethoxycyclohexyl)methyl methyl ether.
Data Presentation:
| Reagent | Molar Mass ( g/mol ) | Amount (equivalents) | Volume/Mass |
| This compound | 174.24 | 1.0 | User Defined |
| Sodium Hydride (60% dispersion) | 24.00 | 1.2 | Calculated |
| Methyl Iodide | 141.94 | 1.5 | Calculated |
| Anhydrous THF | - | - | User Defined |
Expected Yield: 75-90%
Safety Precautions
-
Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable. Handle with extreme care in an inert atmosphere.
-
Methyl iodide is a toxic and volatile liquid. All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.
Visualizations
Caption: Experimental workflow for the synthesis of (4,4-dimethoxycyclohexyl)methyl methyl ether.
Caption: Logical relationship of the Williamson ether synthesis for this compound.
References
Application Note: Synthesis of Nematic Liquid Crystals Incorporating a Ketal-Protected Cyclohexanone Moiety
Abstract
This application note details a synthetic protocol for the preparation of a novel nematic liquid crystal, 4'-((4,4-dimethoxycyclohexyl)methoxy)biphenyl-4-carbonitrile, utilizing (4,4-Dimethoxycyclohexyl)methanol as a key building block. The inclusion of the cyclohexyl ring is a common strategy to modulate the mesomorphic properties of liquid crystals. The dimethoxy ketal functionality in the starting material serves as a protecting group for a cyclohexanone moiety, which can be deprotected in subsequent steps to access further derivatives. This protocol provides a reproducible method for researchers in materials science and drug development exploring novel liquid crystal structures.
Introduction
Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. Their unique ability to be manipulated by electric fields has led to their widespread use in display technologies. In drug development, liquid crystalline phases are explored for controlled release formulations. The molecular structure of a liquid crystal, typically consisting of a rigid core and flexible tails, dictates its mesomorphic properties, including the temperature range of the liquid crystal phase.
The incorporation of alicyclic rings, such as cyclohexane, into the molecular structure is a well-established strategy for modifying the clearing point and other phase transition temperatures of liquid crystals. This compound is a versatile precursor that introduces a cyclohexane ring. The primary alcohol group allows for straightforward connection to an aromatic core via ether or ester linkages, while the ketal group protects a ketone functionality that can be revealed later for further structural modifications. This application note provides a detailed protocol for the synthesis of a biphenyl-based liquid crystal incorporating this moiety.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 4'-((4,4-dimethoxycyclohexyl)methoxy)biphenyl-4-carbonitrile.
| Compound | Molecular Weight ( g/mol ) | Starting Material | Amount of Starting Material | Yield (%) | Phase Transitions (°C) |
| 4'-Hydroxybiphenyl-4-carbonitrile | 195.22 | - | - | - | - |
| This compound | 174.24 | - | - | - | - |
| 4'-((4,4-dimethoxycyclohexyl)methoxy)biphenyl-4-carbonitrile | 351.46 | 4'-Hydroxybiphenyl-4-carbonitrile | 1.0 g | 85 | Cr 85 N 152 I |
*Cr: Crystalline, N: Nematic, I: Isotropic. Transition temperatures were determined by differential scanning calorimetry (DSC).
Experimental Protocols
Synthesis of 4'-((4,4-dimethoxycyclohexyl)methoxy)biphenyl-4-carbonitrile
This protocol details the etherification of 4'-hydroxybiphenyl-4-carbonitrile with this compound via a Mitsunobu reaction.
Materials:
-
4'-Hydroxybiphenyl-4-carbonitrile
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4'-hydroxybiphenyl-4-carbonitrile (1.0 g, 5.12 mmol) and triphenylphosphine (1.61 g, 6.15 mmol).
-
Add anhydrous THF (50 mL) and stir the mixture at room temperature until all solids are dissolved.
-
Add this compound (1.07 g, 6.15 mmol) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.21 mL, 6.15 mmol) dropwise to the cooled solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield a white solid.
-
Recrystallize the solid from ethanol to obtain pure 4'-((4,4-dimethoxycyclohexyl)methoxy)biphenyl-4-carbonitrile.
Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway for the preparation of the target liquid crystal.
Caption: Synthetic scheme for the target liquid crystal.
Logical Relationship of Components
The following diagram shows the logical relationship between the structural components of the synthesized molecule and its liquid crystalline properties.
Caption: Structure-property relationships in the synthesized liquid crystal.
Scale-Up Synthesis of (4,4-Dimethoxycyclohexyl)methanol for Industrial Applications
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the industrial-scale synthesis of (4,4-Dimethoxycyclohexyl)methanol, a versatile building block with applications in the pharmaceutical and fragrance industries. The described three-step synthesis route is designed for scalability, employing cost-effective reagents and processes suitable for pilot plant and large-scale manufacturing. The protocol begins with the ketalization of methyl 4-oxocyclohexanecarboxylate, followed by the reduction of the resulting ester to the target alcohol, this compound. This application note includes detailed experimental procedures, quantitative data, and process flow diagrams to facilitate the successful implementation of this synthesis in an industrial setting.
Introduction
This compound is a valuable bifunctional molecule characterized by a cyclohexane core bearing a primary alcohol and a dimethyl ketal. The cyclohexane scaffold can impart desirable properties such as conformational rigidity and lipophilicity to target molecules in medicinal chemistry.[1] The primary alcohol serves as a versatile handle for further chemical modifications, while the ketal functionality acts as a stable protecting group for a ketone, which can be deprotected under acidic conditions for subsequent synthetic transformations.[1] This unique combination of functional groups makes this compound a significant intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and novel fragrance compounds.[2]
The industrial demand for such specialized building blocks necessitates robust and scalable synthetic methods. This document outlines a comprehensive three-step process for the synthesis of this compound, focusing on reaction conditions and methodologies that are amenable to large-scale production.
Synthesis Overview
The overall synthesis of this compound is a three-step process commencing from the readily available methyl 4-oxocyclohexanecarboxylate.
Scheme 1: Overall Synthesis of this compound
Caption: A three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 4,4-dimethoxycyclohexanecarboxylate (Ketalization)
This step involves the protection of the ketone functionality of methyl 4-oxocyclohexanecarboxylate as a dimethyl ketal using trimethyl orthoformate under acidic catalysis.
Workflow Diagram:
Caption: Workflow for the ketalization of methyl 4-oxocyclohexanecarboxylate.
Protocol:
-
Reactor Setup: A suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe is charged with methyl 4-oxocyclohexanecarboxylate and methanol.
-
Reagent Addition: Trimethyl orthoformate is added to the reactor. An acid catalyst, such as p-toluenesulfonic acid or a Brønsted acidic ionic liquid, is then introduced.
-
Reaction: The reaction mixture is heated to reflux (typically 60-70 °C) and maintained at this temperature. The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The acid catalyst is neutralized by the addition of a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Purification: The resulting mixture is partitioned, and the organic layer is separated. The organic phase is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure methyl 4,4-dimethoxycyclohexanecarboxylate.
Step 2: Synthesis of this compound (Reduction)
The ester functionality of methyl 4,4-dimethoxycyclohexanecarboxylate is reduced to a primary alcohol using sodium borohydride in methanol. This method is a safer and more scalable alternative to reductions using metal hydrides like lithium aluminum hydride.
Workflow Diagram:
References
Application Notes & Protocols: Quantitative Analysis of (4,4-Dimethoxycyclohexyl)methanol in Reaction Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(4,4-Dimethoxycyclohexyl)methanol is a key intermediate in various synthetic pathways. Accurate quantification of this analyte in complex reaction mixtures is crucial for reaction monitoring, yield optimization, and quality control. This document provides detailed protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For this compound, which is amenable to volatilization, GC-MS offers high sensitivity and selectivity.
Data Presentation: GC-MS Method Parameters
| Parameter | Value |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[1][2] |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Split mode, ratio 50:1) |
| Carrier Gas | Helium at a constant flow of 1 mL/min[1] |
| Oven Program | Initial 70 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion (m/z) | TBD by analysis of a pure standard |
| Qualifier Ions (m/z) | TBD by analysis of a pure standard |
| Internal Standard | Dodecanol or a similar high-boiling alcohol |
Experimental Protocol: GC-MS Analysis
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the reaction mixture.
-
Add a fixed concentration of the internal standard to each calibration standard and blank.
-
-
Sample Preparation:
-
Quench a known volume of the reaction mixture.
-
Perform a liquid-liquid extraction (LLE) to separate the analyte from non-volatile components.[3] A typical LLE would involve diluting the reaction mixture with water and extracting with an organic solvent like dichloromethane.
-
Add the internal standard to the extracted sample.
-
Filter the sample through a 0.2 µm syringe filter prior to injection.[4]
-
-
Analysis:
-
Inject the prepared standards and samples into the GC-MS system.
-
Acquire data in SIM mode for enhanced sensitivity and selectivity.
-
-
Data Processing:
-
Integrate the peak areas of the quantification ion for both the analyte and the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Visualization: GC-MS Workflow
Caption: Workflow for GC-MS quantification.
Section 2: High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, a reverse-phase HPLC method with UV detection is appropriate.
Data Presentation: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)[5] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30 °C[7] |
| Injection Volume | 10 µL |
| Detector | UV-Vis at 210 nm |
| Internal Standard | A structurally similar compound with a different retention time (e.g., 4-tert-butylcyclohexanol) |
Experimental Protocol: HPLC Analysis
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Add a consistent concentration of the internal standard to each calibration standard and blank.
-
-
Sample Preparation:
-
Take a precise volume of the reaction mixture and quench it.
-
Dilute the sample with the mobile phase to a concentration within the calibration range. This is often referred to as the "dilute and shoot" method.[4]
-
Add the internal standard to the diluted sample.
-
Filter the sample through a 0.45 µm syringe filter before injection.[4]
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
-
Data Processing:
-
Integrate the peak areas for the analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area versus the concentration.
-
Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
-
Visualization: HPLC Workflow
Caption: Workflow for HPLC quantification.
Section 3: Quantitative NMR (qNMR) Method
qNMR is a primary analytical method that allows for the quantification of a substance without the need for a calibration curve of the analyte itself, provided a certified internal standard is used.
Data Presentation: qNMR Method Parameters
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (CDCl₃) or other suitable deuterated solvent |
| Internal Standard | Maleic Anhydride, 1,3,5-Trimethoxybenzene, or other certified standard with non-overlapping signals |
| Pulse Sequence | Standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically > 30s for accurate quantification) |
| Number of Scans | 16 or higher for good signal-to-noise |
| Acquisition Time | At least 3 seconds[8] |
Experimental Protocol: qNMR Analysis
-
Standard & Sample Preparation:
-
Accurately weigh a specific amount of a certified internal standard into an NMR tube.
-
Accurately weigh a specific amount of the reaction mixture into the same NMR tube.
-
Add the deuterated solvent to dissolve both the standard and the sample completely.
-
-
Analysis:
-
Acquire the ¹H NMR spectrum using the parameters specified above. Ensure the relaxation delay is sufficient for full relaxation of all relevant protons.[8]
-
-
Data Processing:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methoxy protons).
-
Integrate a well-resolved signal of the internal standard.
-
Calculate the concentration using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (mₛ / mₓ) * Purityₛ
Where:
-
Cₓ = Concentration of the analyte
-
Iₓ = Integral of the analyte signal
-
Nₓ = Number of protons for the analyte signal
-
Iₛ = Integral of the standard signal
-
Nₛ = Number of protons for the standard signal
-
Mₓ = Molar mass of the analyte
-
Mₛ = Molar mass of the standard
-
mₓ = Mass of the sample
-
mₛ = Mass of the standard
-
Purityₛ = Purity of the standard
-
-
Visualization: qNMR Logical Relationship
Caption: Logical inputs for qNMR calculation.
References
- 1. redalyc.org [redalyc.org]
- 2. d-nb.info [d-nb.info]
- 3. Sample Preparation Techniques | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. chromtech.com [chromtech.com]
- 5. Separation of Cyclohexanol, 1-vinyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Analytical Methods in Environmental Chemistry Journal - Articles List [amecj.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (4,4-Dimethoxycyclohexyl)methanol by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chromatographic purification of (4,4-Dimethoxycyclohexyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the flash chromatography purification of this compound on silica gel?
A good starting point for the purification of a polar molecule like this compound is a binary solvent system of a non-polar solvent and a polar solvent. A common and effective choice is a mixture of hexanes and ethyl acetate. Due to the polarity of the hydroxyl group, you will likely need a higher proportion of ethyl acetate. It is recommended to start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. Another option for polar compounds is a mixture of dichloromethane and methanol.
Q2: How do I determine the optimal solvent system for my separation?
The optimal solvent system should provide a good separation between this compound and any impurities on a Thin Layer Chromatography (TLC) plate. The ideal retention factor (Rf) for the target compound is typically between 0.2 and 0.4. A good separation is indicated by a clear difference in the Rf values of your product and any impurities.
Q3: My compound is not moving off the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexanes. What should I do?
If this compound is not moving from the baseline, the solvent system is not polar enough. You can increase the polarity by:
-
Increasing the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
-
Switching to a more polar solvent system, such as dichloromethane/methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Be cautious, as using more than 10% methanol in dichloromethane can risk dissolving the silica gel.[1]
Q4: My compound streaks on the TLC plate. What could be the cause and how can I fix it?
Streaking on a TLC plate can be caused by several factors:
-
Overloading the sample: Apply a smaller, more concentrated spot to the TLC plate.
-
Compound instability: The ketal group in this compound is sensitive to acid. Silica gel can be slightly acidic, which may cause the ketal to hydrolyze, leading to streaking. To mitigate this, you can add a small amount of a basic modifier, like triethylamine (0.1-1%), to your eluent.
-
Highly polar compound: Very polar compounds can sometimes streak on silica gel. Using a different stationary phase, such as alumina, might be beneficial.
Q5: I am seeing multiple spots on the TLC after my reaction to synthesize this compound. What are the likely impurities?
If you synthesized this compound by reducing the corresponding ester (e.g., ethyl 4,4-dimethoxycyclohexanecarboxylate) with a reducing agent like lithium aluminum hydride (LiAlH4), common impurities could include:
-
Unreacted starting ester: This will be less polar than your alcohol product.
-
Aldehyde intermediate: If the reduction is incomplete, the intermediate aldehyde may be present. This will have a polarity between the starting ester and the final alcohol.
-
Byproducts from the workup: Salts from quenching the reducing agent can sometimes be carried through.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of your eluent. If using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If this is ineffective, switch to a more polar system like dichloromethane/methanol. |
| Product is co-eluting with an impurity. | The chosen solvent system does not provide adequate separation. | Try a different solvent system. If you are using hexane/ethyl acetate, consider trying dichloromethane/methanol, or a ternary system like hexane/ethyl acetate/methanol. Sometimes, changing the non-polar solvent (e.g., from hexanes to toluene) can alter the selectivity. |
| Product bands are very broad, leading to poor separation. | The column may have been poorly packed, or the sample was loaded in too large a volume of solvent. | Ensure the silica gel is packed uniformly without any cracks or channels. Load your sample in the minimum amount of a strong solvent. Dry loading the sample onto a small amount of silica gel can also improve resolution. |
| The purified product appears to have degraded. | The ketal functional group is acid-sensitive and may be degrading on the acidic silica gel. | Neutralize the silica gel by adding a small percentage of triethylamine (e.g., 0.5%) to your eluent system. Alternatively, consider using a different stationary phase like neutral or basic alumina. |
| Low recovery of the product. | The compound may be irreversibly adsorbed onto the silica gel. | This can happen with very polar compounds. Adding a small amount of a very polar solvent like methanol to your eluent at the end of the chromatography can help elute any remaining product. In some cases, using a different stationary phase like reversed-phase silica (C18) may be necessary. |
Experimental Protocols
Thin Layer Chromatography (TLC) for Solvent System Selection
-
Prepare TLC plates: Use commercially available silica gel 60 F254 plates.
-
Prepare solvent systems: Prepare a few different solvent systems with varying polarities in separate TLC chambers. Good starting points are mixtures of hexanes and ethyl acetate (e.g., 4:1, 2:1, 1:1).
-
Spot the plate: Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount onto the baseline of the TLC plate.
-
Develop the plate: Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the spots: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp if the compound is UV active. Staining with a permanganate or vanillin stain can be used to visualize alcohol functional groups.
-
Calculate Rf values: Measure the distance traveled by the spot and the distance traveled by the solvent front. Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).
-
Select the optimal system: Choose the solvent system that gives your product an Rf value between 0.2 and 0.4 and provides the best separation from impurities.
Flash Column Chromatography Protocol
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approximately 1-2 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Equilibrate the column by running the initial eluent through it until the silica bed is stable.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully pipette the solution onto the top of the sand layer.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Begin eluting with the solvent system determined by TLC.
-
If using a gradient, start with a low polarity and gradually increase the percentage of the more polar solvent. A suggested gradient for a hexane/ethyl acetate system is provided in the table below.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
Table 1: Suggested Solvent Systems for TLC Analysis
| Solvent System (v/v) | Expected Rf Range for this compound | Notes |
| Hexane : Ethyl Acetate (3:1) | 0.1 - 0.3 | Good starting point for initial analysis. |
| Hexane : Ethyl Acetate (1:1) | 0.3 - 0.5 | Increase polarity if Rf is too low in 3:1. |
| Dichloromethane : Methanol (98:2) | 0.2 - 0.4 | Alternative for better separation of polar compounds. |
Table 2: Example Gradient Elution Profile for Flash Chromatography
| Step | Solvent System (Hexane : Ethyl Acetate) | Column Volumes | Purpose |
| 1 | 9:1 | 2 | Equilibrate column and elute non-polar impurities. |
| 2 | 4:1 | 5 | Elute less polar byproducts. |
| 3 | 2:1 | 10 | Elute the target compound, this compound. |
| 4 | 1:1 | 5 | Elute more polar impurities. |
| 5 | 100% Ethyl Acetate | 2 | Flush any remaining highly polar compounds from the column. |
Note: These are suggested starting points and may require optimization based on the specific impurity profile of your crude material.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common chromatography issues.
References
Technical Support Center: Synthesis of (4,4-Dimethoxycyclohexyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (4,4-dimethoxycyclohexyl)methanol.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, particularly when employing the reduction of an ester precursor such as ethyl 4,4-dimethoxycyclohexanecarboxylate with lithium aluminum hydride (LiAlH4).
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Inactive LiAlH4: The reducing agent is highly sensitive to moisture and may have decomposed. 2. Insufficient LiAlH4: The stoichiometry of the reducing agent to the ester was too low. 3. Reaction Temperature Too Low: The reduction may be sluggish at very low temperatures. 4. Poor Quality Starting Material: The starting ester may contain impurities that interfere with the reaction. | 1. Use a fresh, unopened container of LiAlH4 or test the activity of the existing batch. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use a molar excess of LiAlH4 (typically 1.5 to 2 equivalents) relative to the ester. 3. Allow the reaction to warm to room temperature or gently reflux if the reaction is known to be slow. Monitor the reaction progress by TLC or GC-MS. 4. Purify the starting ester before use. |
| Presence of Aldehyde Impurity | Incomplete Reduction: The reaction was stopped prematurely, or an insufficient amount of LiAlH4 was used. The aldehyde is an intermediate in the reduction of the ester to the alcohol.[1][2] | 1. Increase the reaction time. 2. Ensure a sufficient excess of LiAlH4 is used. 3. Consider adding the LiAlH4 portionwise to maintain a sufficient concentration throughout the reaction. |
| Presence of Ketone Impurity | Hydrolysis of the Ketal: The dimethoxy ketal protecting group is sensitive to acidic conditions and may have been hydrolyzed during the workup.[3] | 1. Perform the aqueous workup at low temperatures (e.g., in an ice bath). 2. Use a milder quenching agent, such as a saturated solution of sodium sulfate or Rochelle's salt (potassium sodium tartrate), before the addition of acid. 3. Minimize the duration of the acidic workup. |
| Broad or Multiple Spots on TLC/Peaks in GC-MS | 1. Multiple Side Products: A combination of incomplete reduction and ketal hydrolysis may be occurring. 2. Solvent Impurities: The reaction solvent (e.g., THF, diethyl ether) may contain peroxides or other impurities. | 1. Address both the potential for incomplete reduction and ketal hydrolysis as described above. 2. Use freshly distilled, anhydrous solvents. Test for peroxides and remove them if necessary. |
| Violent Reaction or Exotherm | Reaction with Water or Protic Solvents: LiAlH4 reacts violently with water and other protic solvents.[1] | 1. Ensure all glassware is scrupulously dried. 2. Use anhydrous solvents. 3. Add the LiAlH4 slowly and in portions, especially on a larger scale, while monitoring the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for the synthesis of this compound?
A1: A common and direct synthetic route is the reduction of a corresponding ester, typically ethyl or methyl 4,4-dimethoxycyclohexanecarboxylate, using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.[1]
Q2: What are the most common side reactions to be aware of?
A2: The two most prevalent side reactions are:
-
Incomplete reduction: The reaction may halt at the intermediate aldehyde stage, yielding 4,4-dimethoxycyclohexanecarbaldehyde.[2]
-
Ketal hydrolysis: The dimethoxy ketal is stable to the basic conditions of the LiAlH4 reduction but can be hydrolyzed to the corresponding ketone, (4-oxocyclohexyl)methanol, during the acidic workup.[3]
Q3: Can Sodium Borohydride (NaBH4) be used instead of LiAlH4?
A3: Sodium borohydride is generally not strong enough to reduce esters to primary alcohols efficiently.[4][5] LiAlH4 is the more appropriate reagent for this transformation.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). On a TLC plate, the disappearance of the starting ester spot and the appearance of the more polar alcohol product spot can be observed.
Q5: What is the best way to purify the final product?
A5: Purification is typically achieved through column chromatography on silica gel. A solvent system such as a mixture of hexane and ethyl acetate is commonly used to separate the desired alcohol from less polar impurities (like the starting ester and intermediate aldehyde) and more polar impurities (like the hydrolyzed ketone product).
Quantitative Data Summary
The following table summarizes the expected molecular weights and potential yields for the main product and key side products. Please note that the actual yields and impurity levels can vary significantly based on the experimental conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield Range | Potential Impurity Level |
| This compound | C9H18O3 | 174.24 | 70-90% | - |
| 4,4-Dimethoxycyclohexanecarbaldehyde | C9H16O3 | 172.22 | 0-10% | Low to moderate |
| (4-Oxocyclohexyl)methanol | C7H12O2 | 128.17 | 0-15% | Low to high (workup dependent) |
| Ethyl 4,4-dimethoxycyclohexanecarboxylate | C11H20O4 | 216.27 | 0-5% | Low (unreacted starting material) |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Disclaimer: This is a general, representative procedure. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
Ethyl 4,4-dimethoxycyclohexanecarboxylate
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Reaction Setup: All glassware must be oven-dried and assembled under an inert atmosphere. A solution of ethyl 4,4-dimethoxycyclohexanecarboxylate (1 equivalent) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
LiAlH4 Addition: A suspension of LiAlH4 (1.5 equivalents) in anhydrous THF is carefully added to the dropping funnel. The LiAlH4 suspension is then added dropwise to the stirred solution of the ester at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.
-
Workup: The reaction is cooled back to 0 °C and cautiously quenched by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate. This is followed by the addition of water and then 1 M hydrochloric acid to dissolve the aluminum salts.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Main reaction and side reaction pathways in the synthesis of this compound.
References
optimizing reaction conditions for the formation of (4,4-Dimethoxycyclohexyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the formation of (4,4-Dimethoxycyclohexyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is through the reduction of a suitable precursor, typically 4,4-dimethoxycyclohexanecarboxaldehyde or an ester derivative like ethyl 4,4-dimethoxycyclohexanecarboxylate.[1] The reduction of the aldehyde to a primary alcohol is a standard transformation in organic synthesis.
Q2: Which reducing agents are recommended for this synthesis?
A2: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are both effective for reducing aldehydes and ketones to alcohols.[2][3][4] NaBH₄ is a milder reducing agent and is often preferred due to its compatibility with protic solvents like methanol and ethanol.[2] LiAlH₄ is a much stronger reducing agent and will also reduce esters and carboxylic acids to primary alcohols.[5] However, LiAlH₄ reacts violently with protic solvents and requires anhydrous conditions.[2][6]
Q3: What are the typical solvents used for the reduction with sodium borohydride?
A3: Protic solvents such as methanol, ethanol, or a mixture of water and an alcohol are commonly used for reductions with sodium borohydride.[7] These solvents also serve to protonate the resulting alkoxide intermediate to form the final alcohol product.[4]
Q4: What are the key differences in handling NaBH₄ versus LiAlH₄?
A4: NaBH₄ is relatively stable in air and can be handled with standard laboratory precautions. It is compatible with protic solvents. In contrast, LiAlH₄ is highly reactive and pyrophoric (ignites spontaneously in air). It must be handled under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents like diethyl ether or tetrahydrofuran (THF).[2][5] Extreme caution must be exercised when working with LiAlH₄.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via the reduction of 4,4-dimethoxycyclohexanecarboxaldehyde.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Reducing Agent | Sodium borohydride can decompose over time, especially if exposed to moisture. Use a fresh bottle of NaBH₄ or test the activity of the current batch on a known reactive aldehyde. LiAlH₄ can also degrade upon exposure to air and moisture. |
| Insufficient Reducing Agent | While NaBH₄ can theoretically reduce four equivalents of an aldehyde, it is common practice to use a molar excess (e.g., 1.5 to 2 equivalents) to ensure the reaction goes to completion.[2] |
| Low Reaction Temperature | Reductions with NaBH₄ are often carried out at room temperature or slightly below (0 °C). If the reaction is sluggish, allowing it to warm to room temperature or slightly above may increase the rate. |
| Precursor Quality | Ensure the starting aldehyde, 4,4-dimethoxycyclohexanecarboxaldehyde, is pure. Impurities can interfere with the reaction. |
| Improper Work-up | During the work-up, the intermediate alkoxide must be protonated to yield the final alcohol. This is typically achieved by adding a mild acid (e.g., dilute HCl) or by the protic solvent itself.[8] Ensure the pH is adjusted correctly to quench any remaining reducing agent and protonate the product. |
Problem 2: Presence of Side Products
| Possible Cause | Suggested Solution |
| Over-reduction | This is generally not an issue with NaBH₄ and an aldehyde. However, with a more potent reducing agent like LiAlH₄, if other reducible functional groups are present in the starting material, they may also be reduced. |
| Formation of Borate Esters | During the reaction with NaBH₄, borate ester intermediates are formed. The work-up step with water or mild acid is crucial to hydrolyze these intermediates and release the final alcohol product. Incomplete hydrolysis can lead to the isolation of these esters. |
| Reaction with Solvent | In some cases, especially with conjugated systems, the solvent can participate in side reactions.[9] For the saturated system of this compound, this is less likely but should be considered if unexpected byproducts are observed. |
Problem 3: Difficulties in Product Purification
| Possible Cause | Suggested Solution |
| Incomplete Removal of Inorganic Salts | The work-up procedure generates inorganic salts (e.g., sodium borates). Ensure thorough washing with water during the extraction process to remove these salts, as they can complicate purification. |
| Product is Water Soluble | If the product has some water solubility, repeated extractions with an organic solvent (e.g., diethyl ether, ethyl acetate) will be necessary to maximize recovery from the aqueous layer. Using a brine wash can help to reduce the solubility of the organic product in the aqueous phase. |
| Co-elution during Chromatography | If using column chromatography for purification, the product may co-elute with impurities. Optimize the solvent system for thin-layer chromatography (TLC) before performing column chromatography to ensure good separation. |
Experimental Protocols
Reduction of 4,4-Dimethoxycyclohexanecarboxaldehyde with Sodium Borohydride
Materials:
-
4,4-Dimethoxycyclohexanecarboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4-dimethoxycyclohexanecarboxaldehyde in methanol.
-
Addition of Reducing Agent: Cool the solution in an ice bath to 0 °C. Slowly add sodium borohydride in portions. Caution: Hydrogen gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7][10]
-
Quenching the Reaction: Once the starting material is consumed, cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add diethyl ether or ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by flash column chromatography if necessary.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. This compound | 758716-89-1 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Solved Lithium aluminum hydride also can reduce aldehydes | Chegg.com [chegg.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
challenges in the deprotection of the ketal group in (4,4-Dimethoxycyclohexyl)methanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deprotection of the ketal group in (4,4-Dimethoxycyclohexyl)methanol to yield 4-hydroxy-4-(hydroxymethyl)cyclohexan-1-one.
Troubleshooting Guide
This section addresses common issues encountered during the deprotection of the ketal group in this compound.
Issue 1: Low or No Yield of the Desired Ketone
| Potential Cause | Suggested Solution |
| Incomplete Reaction | The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is stalled, consider extending the reaction time or gently heating the mixture. |
| Inappropriate Reagent | The chosen deprotection reagent may not be effective for this substrate. Consult the comparison table below for alternative reagents. Mild Lewis acids or solid-supported acids can be effective alternatives to strong aqueous acids.[1][2][3] |
| Decomposition of Product | The desired ketone product might be unstable under the reaction conditions, leading to degradation. Employ milder deprotection methods, such as using catalytic amounts of a Lewis acid or performing the reaction at a lower temperature.[1][4] |
| Reagent Quality | The deprotection reagent may have degraded. Use a fresh batch of the reagent or verify its activity on a known substrate. |
Issue 2: Formation of Side Products
| Potential Cause | Suggested Solution |
| Intramolecular Reactions | Under strongly acidic conditions, the primary alcohol may react with the newly formed ketone or the intermediate carbocation, leading to undesired cyclic ethers or other byproducts.[5] Use milder, chemoselective deprotection methods that do not promote such side reactions.[1][2][4] |
| Transketalization | If an alcohol is used as a solvent or is present in the reaction mixture, transketalization can occur, leading to the formation of mixed ketals instead of the desired ketone.[6] Perform the reaction in an aprotic solvent and ensure all reagents and glassware are dry. |
| Over-oxidation | If using certain reagents, the primary alcohol could be oxidized. Ensure the chosen reagent is specific for ketal deprotection and does not have oxidative properties under the reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for the deprotection of a dimethyl ketal?
A1: Traditionally, the deprotection of dimethyl ketals is achieved by acid-catalyzed hydrolysis.[6] This typically involves treating the ketal with an aqueous solution of a strong acid like hydrochloric acid or sulfuric acid in a solvent such as acetone or tetrahydrofuran.[6][7][8] However, for a molecule like this compound, which contains an acid-sensitive primary alcohol, milder and more chemoselective methods are often preferred to avoid side reactions.[5]
Q2: What are some milder alternatives to strong acid hydrolysis for this deprotection?
A2: Several milder methods can be employed to deprotect the ketal while preserving the primary alcohol. These include the use of:
-
Lewis acids: Catalytic amounts of Lewis acids like cerium(III) triflate, bismuth nitrate, or iron(III) chloride can efficiently cleave the ketal under mild conditions.[1][4][9]
-
Solid-supported acids: Reagents like silica sulfuric acid or Amberlyst-15 offer the advantage of easy removal by filtration and can provide a milder reaction environment.[3][10]
-
Iodine-based methods: Catalytic iodine in a solvent like acetone can be a very mild and effective method for deprotection.[6]
Q3: How can I monitor the progress of the deprotection reaction?
A3: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). The starting material, this compound, will have a different Rf value compared to the more polar product, 4-hydroxy-4-(hydroxymethyl)cyclohexan-1-one. Staining with an appropriate agent, such as p-anisaldehyde or potassium permanganate, can help visualize the spots. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to monitor the disappearance of the starting material and the appearance of the product.
Q4: The deprotection is successful, but I am having trouble isolating the final product. What should I do?
A4: The product, 4-hydroxy-4-(hydroxymethyl)cyclohexan-1-one, is a diol and is likely to be highly soluble in water. If an aqueous workup is performed, ensure to extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane to maximize the recovery of the product. If the product is still difficult to extract, consider brine washes to reduce its solubility in the aqueous phase. Purification is typically achieved by column chromatography on silica gel.
Deprotection Method Comparison
The following table summarizes various reagents that can be used for the deprotection of ketals, with considerations for the specific substrate this compound.
| Reagent | Typical Conditions | Advantages | Potential Challenges for this compound |
| Aqueous HCl or H₂SO₄ | Acetone/water or THF/water, room temp. to reflux | Inexpensive and readily available. | Risk of side reactions involving the primary alcohol (e.g., ether formation).[5] |
| Cerium(III) Triflate | Wet nitromethane, room temp. | High yields, chemoselective, mild conditions.[1] | Reagent can be expensive. |
| Bismuth Nitrate Pentahydrate | Dichloromethane, room temp. | Mild, easy workup, relatively non-toxic.[4] | May require optimization for this specific substrate. |
| Iodine | Acetone, room temp. | Very mild, neutral conditions, fast reactions.[6] | May not be effective for all substrates. |
| Silica Sulfuric Acid | Toluene, 60-70 °C | Heterogeneous catalyst (easy to remove), quantitative yields.[3][11] | Requires elevated temperature which might not be suitable for sensitive substrates. |
| Amberlyst-15 | Acetone/water, room temp. | Solid acid resin, easy to filter off.[10] | Reaction times can be long. |
Experimental Protocols
Protocol 1: Deprotection using Cerium(III) Triflate
-
Dissolve this compound (1 equivalent) in wet nitromethane (0.1 M solution).
-
Add cerium(III) triflate (0.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection using Iodine in Acetone
-
Dissolve this compound (1 equivalent) in acetone (0.1 M solution).
-
Add a catalytic amount of iodine (0.1 equivalents) to the solution.
-
Stir the mixture at room temperature. The reaction is often rapid.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove the excess iodine.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 5. This compound | 758716-89-1 | Benchchem [benchchem.com]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
preventing over-oxidation of the alcohol group in (4,4-Dimethoxycyclohexyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the oxidation of (4,4-dimethoxycyclohexyl)methanol. Our goal is to help you prevent the over-oxidation of the primary alcohol to a carboxylic acid and achieve a high yield of the desired aldehyde, (4,4-dimethoxycyclohexyl)carbaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the oxidation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Over-oxidation to Carboxylic Acid | The oxidizing agent is too strong. | Switch to a milder, more selective oxidizing agent such as Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or use the Swern oxidation protocol.[1][2][3][4] Stronger oxidizing agents like potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7) are more likely to lead to the formation of carboxylic acids.[1] |
| Reaction temperature is too high. | For Swern oxidations, it is crucial to maintain a low temperature (typically -78 °C) to stabilize the reaction intermediates and prevent side reactions.[5][6] For other mild oxidants, ensure the reaction is not overheating. | |
| Presence of water in the reaction mixture. | The oxidation of a primary alcohol to a carboxylic acid often proceeds through an aldehyde hydrate intermediate, which forms in the presence of water.[7][8] Ensure all glassware is thoroughly dried and use anhydrous solvents. | |
| Low or No Aldehyde Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or adding a slight excess of the oxidizing agent. |
| Decomposition of the product. | The desired aldehyde may be sensitive to the reaction conditions. Ensure a prompt and efficient work-up procedure to isolate the product as soon as the reaction is complete. For acid-sensitive products, buffering the reaction mixture may be necessary, for example, with pyridine or sodium bicarbonate in Dess-Martin oxidations.[9] | |
| Inactive oxidizing agent. | Ensure the oxidizing agent is fresh and has been stored correctly. Dess-Martin periodinane, for instance, has a long shelf life but should be handled with care due to its potentially explosive nature.[10] | |
| Formation of a Tar-like Residue | A known side-product of PCC oxidations. | The addition of an adsorbent like Celite or silica gel to the reaction mixture can help by adsorbing the tar-like byproducts, which simplifies the work-up and can improve yields.[11][12] |
Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent is best for converting this compound to the corresponding aldehyde without over-oxidation?
A1: Several mild oxidizing agents are suitable for this transformation. The choice often depends on the scale of your reaction, available equipment, and sensitivity of your substrate. Here are three excellent options:
-
Pyridinium Chlorochromate (PCC): A widely used reagent that selectively oxidizes primary alcohols to aldehydes.[4][13] It is relatively easy to handle but is a chromium-based reagent, which requires appropriate waste disposal.
-
Dess-Martin Periodinane (DMP): Known for its mild reaction conditions (room temperature, neutral pH), short reaction times, and high chemoselectivity.[9][10] It is a good choice for sensitive substrates.
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C).[14][15] It is known for its high yields and wide functional group tolerance. However, it requires careful temperature control and produces dimethyl sulfide, which has a strong, unpleasant odor.[14]
Q2: How can I monitor the progress of the oxidation reaction?
A2: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). A spot of the reaction mixture is placed on a TLC plate alongside a spot of the starting material, this compound. As the reaction proceeds, the spot corresponding to the starting material will diminish, and a new spot corresponding to the more nonpolar aldehyde product will appear.
Q3: My reaction with PCC is sluggish. What can I do?
A3: Ensure that the PCC is of good quality and the solvent (typically dichloromethane) is anhydrous.[11] The reaction is usually stirred at room temperature for 2 to 4 hours.[11] If the reaction is still slow, you can try gently warming the mixture, but be cautious as this may increase the risk of side reactions.
Q4: I am performing a Swern oxidation and the yield is low. What are the critical parameters?
A4: The most critical parameter in a Swern oxidation is maintaining a very low temperature (around -78 °C, typically achieved with a dry ice/acetone bath) during the addition of reagents.[5][6] Allowing the reaction to warm up prematurely can lead to the decomposition of the active species and the formation of side products.[6] The order of addition of the reagents (DMSO, oxalyl chloride, alcohol, and then a tertiary amine base) is also crucial for success.[5]
Q5: Are there any non-metal-based alternatives to PCC for this oxidation?
A5: Yes, both the Swern oxidation and the Dess-Martin oxidation are excellent metal-free alternatives.[3] Another option is using a TEMPO-catalyzed oxidation, which can be highly selective for primary alcohols and uses a more environmentally benign co-oxidant like sodium hypochlorite.[16][17]
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation of this compound
This protocol provides a detailed methodology for the selective oxidation of this compound to (4,4-dimethoxycyclohexyl)carbaldehyde using Dess-Martin periodinane.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet (optional, for maintaining an inert atmosphere)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if further purification is needed)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Addition of DMP: Add Dess-Martin periodinane (1.1 to 1.5 equivalents) to the solution at room temperature with stirring. The reaction is typically performed at room temperature and is usually complete within 30 minutes to 2 hours.[9]
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Quenching the Reaction: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 10-15 minutes until the solid byproducts dissolve.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2-3 times).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary.
Quantitative Data Summary
The following table summarizes typical yields and reaction times for the selective oxidation of primary alcohols to aldehydes using different methods. Note that specific results for this compound may vary.
| Oxidation Method | Oxidizing Agent | Typical Yield | Typical Reaction Time | Key Considerations |
| PCC Oxidation | Pyridinium Chlorochromate | Good to Excellent | 2 - 4 hours | Requires anhydrous conditions; chromium waste.[11][13] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | Excellent | 1 - 2 hours | Requires cryogenic temperatures (-78 °C); produces a foul odor.[5][14][15] |
| Dess-Martin Oxidation | Dess-Martin Periodinane | Excellent | 0.5 - 2 hours | Mild conditions; reagent can be explosive under certain conditions.[9][10] |
| TEMPO Catalyzed Oxidation | TEMPO, NCS | Quantitative | Varies | Highly selective for primary alcohols; biphasic system.[16][17] |
Visualizations
Troubleshooting Workflow for Alcohol Oxidation
Caption: Troubleshooting workflow for the oxidation of this compound.
Signaling Pathway of Selective vs. Over-Oxidation
Caption: Chemical pathways for selective oxidation versus over-oxidation of a primary alcohol.
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 6. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 14. Swern oxidation - Wikipedia [en.wikipedia.org]
- 15. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: (4,4-Dimethoxycyclohexyl)methanol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (4,4-Dimethoxycyclohexyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient laboratory-scale synthesis involves the reduction of an appropriate precursor, such as ethyl 4,4-dimethoxycyclohexanecarboxylate or 4,4-dimethoxycyclohexanecarbaldehyde.[1] The reduction of the ethyl ester using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent is a widely accepted and effective method.
Q2: What are the key functional groups in this compound and how do they influence the synthesis?
A2: The molecule contains a primary alcohol (-CH₂OH) and a dimethyl ketal. The ketal is stable under basic and neutral conditions but is sensitive to acid, which can cause it to hydrolyze back to the parent ketone.[2] This stability under basic conditions is advantageous during the reduction with LiAlH₄. The primary alcohol is the target functional group of the synthesis.
Q3: What are the potential side reactions or impurities I should be aware of during the synthesis?
A3: Potential impurities can arise from incomplete reaction, side reactions, or the work-up procedure. Key concerns include:
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Unreacted Starting Material: Incomplete reduction can leave traces of the starting ester.
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Aldehyde Intermediate: The reduction of an ester to an alcohol proceeds through an aldehyde intermediate.[1] While this intermediate is typically more reactive than the starting ester and is quickly reduced, trace amounts may remain if the reaction is not driven to completion.
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Hydrolysis of the Ketal: If acidic conditions are inadvertently introduced during the reaction or work-up, the dimethyl ketal can hydrolyze to form 4-oxocyclohexylmethanol.
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Solvent and Reagent Residues: Residual ether, ethanol (from the starting ester), and aluminum salts from the work-up can contaminate the final product.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. A suitable solvent system (e.g., ethyl acetate/hexane) can be used to separate the starting ester from the product alcohol. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more detailed analysis of the reaction mixture.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive LiAlH₄: Lithium aluminum hydride is highly reactive with moisture and can be deactivated if not handled under strictly anhydrous conditions. | Ensure all glassware is oven-dried, and all solvents are anhydrous. Use a fresh, unopened container of LiAlH₄ or a previously opened one that has been stored properly under an inert atmosphere. |
| 2. Insufficient LiAlH₄: An inadequate amount of reducing agent will lead to incomplete conversion. | Use a molar excess of LiAlH₄ (typically 1.5 to 2 equivalents) to ensure the complete reduction of the ester. | |
| 3. Low Reaction Temperature: While the reaction is exothermic, maintaining a suitable temperature (e.g., refluxing THF) is often necessary to drive it to completion. | Ensure the reaction is performed at the recommended temperature. If adding the ester solution at 0°C, allow the reaction to warm to room temperature and then reflux if necessary. | |
| Product Contaminated with Starting Material | 1. Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. | Increase the reaction time and monitor the progress by TLC until the starting material is no longer visible. |
| 2. Insufficient Stirring: Poor mixing can lead to localized areas of low reagent concentration. | Use efficient mechanical or magnetic stirring throughout the reaction. | |
| Presence of an Aldehyde Impurity | 1. Insufficient Reducing Agent: Not enough LiAlH₄ was used to reduce the intermediate aldehyde to the alcohol. | Use a sufficient excess of LiAlH₄. |
| Product Contaminated with 4-oxocyclohexylmethanol | 1. Acidic Conditions During Work-up: The dimethyl ketal is sensitive to acid and may have hydrolyzed. | Use a basic or neutral work-up procedure. The Fieser work-up is a common and effective method for quenching LiAlH₄ reactions while avoiding acidic conditions.[1] |
| Formation of an Emulsion During Work-up | 1. Formation of Aluminum Salts: The quenching of LiAlH₄ produces aluminum salts that can form persistent emulsions, making extraction difficult. | Follow a careful and sequential work-up procedure, such as the Fieser method (sequential addition of water, then aqueous NaOH, then more water).[4][5] The addition of Rochelle's salt (sodium potassium tartrate) solution can also help to break up emulsions by chelating the aluminum salts. |
| Difficulty in Purifying the Final Product | 1. Co-eluting Impurities: Some impurities may have similar polarities to the desired product, making separation by column chromatography challenging. | Optimize the solvent system for column chromatography. Recrystallization or distillation under reduced pressure may be effective alternative purification methods. |
Experimental Protocols
Synthesis of this compound via LiAlH₄ Reduction
This protocol describes the reduction of ethyl 4,4-dimethoxycyclohexanecarboxylate to this compound.
Materials:
-
Ethyl 4,4-dimethoxycyclohexanecarboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Deionized Water
-
15% Sodium Hydroxide Solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a stir bar and a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Addition of Ester: Cool the LiAlH₄ suspension to 0°C using an ice bath. Dissolve ethyl 4,4-dimethoxycyclohexanecarboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is typically exothermic. If necessary, gently reflux the mixture for 1-2 hours to ensure complete reaction. Monitor the reaction progress by TLC.
-
Work-up (Fieser Method): Cool the reaction mixture to 0°C in an ice bath. Cautiously and sequentially add the following with vigorous stirring:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of water.
-
-
Filtration and Extraction: A granular precipitate should form. Stir the mixture at room temperature for 30 minutes. Filter the solid through a pad of Celite® and wash the filter cake thoroughly with diethyl ether or ethyl acetate. Combine the organic filtrates.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Data Presentation
| Parameter | Typical Value | Notes |
| Yield | 85-95% | Yields can vary based on the scale of the reaction and the purity of the starting materials. |
| Purity (Post-Chromatography) | >98% | As determined by GC-MS or ¹H NMR. |
| Reaction Time | 2-4 hours | Including addition and reflux time. |
| Reaction Temperature | 0°C to reflux (approx. 66°C in THF) | Initial addition at 0°C to control the exothermic reaction, followed by warming and potential reflux. |
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound | 758716-89-1 | Benchchem [benchchem.com]
- 3. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill [pubs.usgs.gov]
- 4. Workup [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected NMR Peaks in (4,4-Dimethoxycyclohexyl)methanol
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of (4,4-Dimethoxycyclohexyl)methanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I see unexpected singlets around 3.31 and 4.87 ppm in the 1H NMR spectrum of my this compound sample in CDCl3. What could they be?
A1: These peaks are characteristic of residual methanol (CH3OH).[1][2] Methanol is often used as a solvent for the reaction or during the purification process. The peak at approximately 3.31 ppm corresponds to the methyl protons, and the peak around 4.87 ppm is from the hydroxyl proton.[1][2] The chemical shift of the hydroxyl proton can vary depending on concentration, temperature, and solvent.
Q2: My 1H NMR spectrum shows a singlet at ~2.1 ppm and my 13C NMR has a peak around 30 ppm. What is this impurity?
A2: These signals likely correspond to acetone. Acetone is a common solvent for cleaning laboratory glassware and can be a persistent contaminant. The proton signal for acetone in CDCl3 appears as a singlet at approximately 2.17 ppm, and the carbonyl carbon appears around 206 ppm, with the methyl carbons at about 30 ppm.
Q3: I have a broad singlet around 1.56 ppm in my 1H NMR spectrum. What could this be?
A3: A broad singlet around 1.56 ppm in CDCl3 is often indicative of water (H2O). The chemical shift of water is highly variable and depends on the solvent, temperature, and concentration. It is a very common impurity in NMR samples.
Q4: I observe a triplet at approximately 1.25 ppm and a quartet around 4.15 ppm. What are these signals?
A4: These signals are characteristic of ethyl acetate, another common laboratory solvent used in extractions and chromatography. The triplet corresponds to the methyl group (-CH3) and the quartet to the methylene group (-CH2-) of the ethyl group.
Q5: My sample was prepared by the reduction of ethyl 4,4-dimethoxycyclohexanecarboxylate. I see some minor peaks that I cannot identify. What could they be?
A5: If the reduction of the ester was incomplete, you might be observing signals from the starting material, ethyl 4,4-dimethoxycyclohexanecarboxylate. Key signals to look for would be a quartet around 4.1 ppm and a triplet around 1.2 ppm for the ethyl ester group, and a singlet for the two methoxy groups around 3.2 ppm.
Q6: I suspect the ketal in my this compound has hydrolyzed. What NMR signals would indicate the presence of the resulting ketone?
A6: Acid-catalyzed hydrolysis of the dimethoxy ketal would yield (4-oxocyclohexyl)methanol. In the 1H NMR spectrum, you would expect to see the disappearance of the two methoxy group singlets and the appearance of signals for the protons alpha to the ketone, likely in the 2.0-2.5 ppm region. The 13C NMR spectrum would show a characteristic ketone carbonyl peak downfield, typically in the range of 200-220 ppm.
Data Presentation: NMR Data of this compound and Potential Impurities
The following table summarizes the expected 1H and 13C NMR chemical shifts for this compound and common impurities in CDCl3. Please note that chemical shifts can vary slightly depending on the exact experimental conditions.
| Compound | Functional Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| This compound | -CH2OH | ~3.5 (d) | ~68 |
| -OCH3 | ~3.2 (s) | ~49 | |
| Cyclohexyl CH | ~1.2-1.8 (m) | ~25-40 | |
| C(OCH3)2 | - | ~100 | |
| Starting Material (Example) | |||
| Ethyl 4,4-dimethoxycyclohexanecarboxylate | -OCH2CH3 | ~4.1 (q) | ~60 |
| -OCH2CH3 | ~1.2 (t) | ~14 | |
| -OCH3 | ~3.2 (s) | ~49 | |
| Hydrolysis Product | |||
| (4-Oxocyclohexyl)methanol | -CH2OH | ~3.6 (d) | ~67 |
| Cyclohexyl CH (alpha to C=O) | ~2.0-2.5 (m) | ~41 | |
| C=O | - | ~212 | |
| Common Solvents | |||
| Methanol | -OH | variable | - |
| -CH3 | ~3.48 (s) | ~49.9 | |
| Acetone | -CH3 | ~2.17 (s) | ~30.6 |
| C=O | - | ~206.7 | |
| Ethyl Acetate | -O-CH2- | ~4.12 (q) | ~60.4 |
| -CH3 | ~1.26 (t) | ~14.2 | |
| C=O | - | ~171.1 | |
| Water | H2O | ~1.56 (s, broad) | - |
Experimental Protocols
Protocol for Removal of Protic Impurities (Water and Methanol)
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Azeotropic Distillation: Dissolve the sample in a suitable solvent that forms a low-boiling azeotrope with water and methanol, such as toluene.
-
Rotary Evaporation: Carefully remove the solvent under reduced pressure using a rotary evaporator. The volatile impurities will be removed along with the solvent.
-
High Vacuum: Place the sample under high vacuum for several hours to remove any remaining traces of volatile impurities.
Protocol for Purification by Column Chromatography
This protocol is designed to separate this compound from less polar starting materials (e.g., esters) and more polar byproducts.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of increasing polarity. A common gradient is starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected NMR peaks.
Caption: Formation of this compound and potential impurities.
References
- 1. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining spin-spin coupling causing line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. bmse000294 Methanol at BMRB [bmrb.io]
Technical Support Center: Purification of (4,4-Dimethoxycyclohexyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of impurities from crude (4,4-Dimethoxycyclohexyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The primary impurities in crude this compound typically arise from its synthesis, which commonly involves the reduction of 4,4-dimethoxycyclohexanone. Therefore, the expected impurities are:
-
Unreacted Starting Material: 4,4-dimethoxycyclohexanone.
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Reducing Agent Byproducts: Borate salts if sodium borohydride (NaBH₄) is used.[1][2]
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Solvent Residues: Solvents used in the reaction and workup, such as methanol or dichloromethane.
-
Diastereomers: If the reduction is not completely stereoselective, cis- and trans-isomers of this compound may be present.
Q2: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an effective technique to monitor the purification process. A suitable eluent system for separating the product from the less polar starting material (ketone) is a mixture of ethyl acetate and hexanes. The more polar alcohol product will have a lower Rf value than the ketone.
Q3: Which purification method is most suitable for my scale?
-
Column Chromatography: Ideal for separating the product from the starting material and other impurities on a laboratory scale (milligrams to several grams).[3]
-
Recrystallization: A good option for further purifying the product after an initial separation, especially if you have a semi-pure solid. It is effective at removing small amounts of impurities.[1][4]
-
Distillation: Best suited for large-scale purification or for removing volatile impurities from a high-boiling point product like this compound. Vacuum distillation is recommended to avoid thermal decomposition.
Troubleshooting Guides
Column Chromatography Issues
| Issue | Possible Cause | Solution |
| Poor separation of product and starting material. | Incorrect eluent polarity. | Start with a less polar eluent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20-30% ethyl acetate) to improve separation. |
| Product is eluting too quickly with the solvent front. | Eluent is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Product is not eluting from the column. | Eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the more polar solvent. For very polar compounds, a small amount of methanol can be added to the eluent. |
| Cracks appear in the silica gel bed. | Column ran dry or was packed improperly. | Ensure the silica gel is always covered with solvent. Pack the column carefully to create a uniform bed. |
Recrystallization Issues
| Issue | Possible Cause | Solution |
| No crystals form upon cooling. | Solution is not saturated; too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. Seeding with a pure crystal can also induce crystallization. |
| Oiling out instead of crystallization. | The compound is precipitating as a liquid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. | Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble (e.g., hexanes if using ethyl acetate) and allow it to cool slowly. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent; too much washing of the crystals. | Use a minimal amount of ice-cold solvent to wash the crystals. Ensure the solution is sufficiently cooled to minimize solubility. |
Data Presentation
The following table provides illustrative data on the purity of this compound before and after purification by column chromatography.
| Compound | Purity in Crude Mixture (%) | Purity after Column Chromatography (%) | Analytical Method |
| This compound | 85 | >98 | GC-MS |
| 4,4-Dimethoxycyclohexanone | 12 | <1 | GC-MS |
| Other Impurities | 3 | <1 | GC-MS |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a suitable solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a low-polarity solvent mixture, such as 10% ethyl acetate in hexanes.
-
Collect fractions and monitor their composition using TLC.
-
Gradually increase the polarity of the eluent (e.g., to 20% or 30% ethyl acetate in hexanes) to elute the more polar this compound.
-
Combine the pure fractions containing the desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
A common solvent system for recrystallizing moderately polar compounds is a mixture of ethyl acetate and hexanes.[4]
-
-
Dissolution:
-
Dissolve the semi-pure this compound in a minimal amount of hot ethyl acetate.
-
-
Inducing Crystallization:
-
Slowly add hexanes (a solvent in which the product is less soluble) to the hot solution until it becomes slightly cloudy.
-
If cloudiness persists, add a small amount of hot ethyl acetate to redissolve it.
-
-
Cooling and Crystal Formation:
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Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Logical Workflow for Purification
References
solvent effects on the reactivity of (4,4-Dimethoxycyclohexyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4,4-Dimethoxycyclohexyl)methanol. The information is designed to address common experimental challenges and provide insights into the impact of solvent choice on reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Low or No Conversion During Oxidation to the Aldehyde
| Potential Cause | Troubleshooting Step | Explanation |
| Inappropriate Oxidizing Agent | Use a mild oxidizing agent such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP).[1][2] | Strong oxidizing agents (e.g., KMnO₄, chromic acid) in the presence of water will likely oxidize the primary alcohol directly to a carboxylic acid.[2][3] |
| Solvent Contains Water | Ensure the use of anhydrous solvents, such as dichloromethane (DCM) or chloroform. | The presence of water can lead to the formation of the aldehyde hydrate, which can be further oxidized to the carboxylic acid, even with some milder reagents.[3] |
| Steric Hindrance | Increase reaction time and/or temperature moderately. Consider a less sterically bulky oxidizing agent. | The cyclohexyl ring can present some steric hindrance, potentially slowing down the reaction rate. |
| Degraded Reagent | Use a fresh batch of the oxidizing agent. | Oxidizing agents, particularly DMP, can degrade upon storage. |
Issue 2: Esterification Reaction Fails to Reach Completion
| Potential Cause | Troubleshooting Step | Explanation |
| Equilibrium Not Shifted Towards Products | Use a large excess of the alcohol reactant or remove water as it forms (e.g., using a Dean-Stark apparatus or molecular sieves).[4][5][6] | Fischer esterification is an equilibrium process.[4][5] According to Le Chatelier's principle, removing a product (water) or increasing the concentration of a reactant will drive the reaction forward. |
| Insufficient Catalyst Activity | Ensure an appropriate amount of a strong acid catalyst (e.g., H₂SO₄, p-TsOH) is used. For acid-sensitive substrates, consider Steglich esterification conditions (DCC/DMAP).[7] | The reaction requires an acid catalyst to protonate the carboxylic acid, making it more electrophilic.[8] |
| Inappropriate Solvent | Choose a non-polar, aprotic solvent like toluene for Fischer esterification to facilitate azeotropic removal of water. For Steglich esterification, aprotic polar solvents like DCM or THF are common. | The solvent should not interfere with the reaction and, in the case of Fischer esterification, should allow for the removal of water. |
| Steric Hindrance | Prolong the reaction time or increase the reaction temperature. | The bulky cyclohexyl group may slow down the nucleophilic attack of the alcohol. |
Issue 3: Unexpected Ketal Hydrolysis During a Reaction
| Potential Cause | Troubleshooting Step | Explanation |
| Acidic Conditions | Buffer the reaction mixture to maintain neutral or basic pH. If acidic conditions are required for another part of the molecule, consider a different protecting group strategy. | The dimethoxy ketal is stable under neutral and basic conditions but is readily hydrolyzed to the corresponding ketone in the presence of acid.[9] |
| Use of Protic Solvents with Trace Acid | Use aprotic solvents and consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge any trace acid. | Protic solvents can facilitate proton transfer and may contain acidic impurities. |
| Lewis Acid Catalyst | Avoid the use of Lewis acids if the ketal needs to remain intact. | Lewis acids can also catalyze the cleavage of ketals. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
A1: this compound has two main reactive sites: a primary alcohol (-CH₂OH) and a ketal (dimethoxy group on the cyclohexane ring). The primary alcohol can undergo oxidation to an aldehyde or a carboxylic acid, as well as esterification and etherification reactions. The ketal is stable to bases and nucleophiles but will hydrolyze to a ketone under acidic conditions.
Q2: How does solvent choice affect the oxidation of the primary alcohol?
A2: The choice of solvent is critical for controlling the oxidation product.
-
To obtain the aldehyde: Use a mild oxidizing agent like PCC or DMP in an anhydrous aprotic solvent such as dichloromethane (DCM).[1] The absence of water is crucial to prevent over-oxidation to the carboxylic acid.[3]
-
To obtain the carboxylic acid: Use a strong oxidizing agent like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) in a solvent mixture that includes water, such as acetone/water.[2][10]
Q3: Which solvent system is best for Fischer esterification with this alcohol?
A3: For Fischer esterification, a non-polar, aprotic solvent that can form an azeotrope with water, such as toluene or hexane, is often preferred. This allows for the removal of water using a Dean-Stark apparatus, which drives the reaction to completion. Using a large excess of the carboxylic acid or the alcohol can also be effective, in which case the reactant itself can sometimes serve as the solvent.[5]
Q4: Can I perform a reaction on the alcohol group under acidic conditions without affecting the ketal?
A4: This is very challenging and generally not recommended. The ketal is sensitive to acid, and most reactions requiring acidic conditions will likely lead to some degree of ketal hydrolysis.[9] If acidic conditions are unavoidable, it is best to use a minimal amount of a weak acid catalyst and carefully monitor the reaction for the formation of the ketone byproduct. A better strategy would be to choose a reaction that proceeds under neutral or basic conditions.
Q5: How do protic vs. aprotic solvents affect reactions involving the alcohol's hydroxyl group?
A5: The effect depends on the reaction mechanism.
-
In reactions where the alcohol's oxygen acts as a nucleophile (e.g., some etherifications): Polar aprotic solvents (e.g., DMF, DMSO) can enhance the nucleophilicity of the corresponding alkoxide compared to polar protic solvents (e.g., ethanol, water).[11][12] Protic solvents can form hydrogen bonds with the nucleophile, "caging" it and reducing its reactivity.[13]
-
In reactions involving ionic intermediates: Polar protic solvents are effective at stabilizing both cations and anions through hydrogen bonding and dipole-dipole interactions, which can be beneficial for reactions proceeding through, for example, an SN1-type mechanism.[14]
Data Presentation
Table 1: Solvent Selection Guide for Common Reactions of this compound
| Reaction | Target Product | Recommended Solvent Type | Examples | Rationale |
| Oxidation | Aldehyde | Anhydrous Aprotic | Dichloromethane (DCM), Chloroform | Prevents over-oxidation to the carboxylic acid.[3] |
| Oxidation | Carboxylic Acid | Protic or Aqueous Aprotic | Acetone/Water, Acetic Acid | Water is required for the formation of the hydrate intermediate.[3] |
| Fischer Esterification | Ester | Non-polar Aprotic | Toluene, Hexane | Allows for azeotropic removal of water to drive the equilibrium.[4] |
| Steglich Esterification | Ester | Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF) | Solubilizes reactants and is compatible with common coupling reagents.[15] |
| Williamson Ether Synthesis | Ether | Polar Aprotic | Dimethylformamide (DMF), Tetrahydrofuran (THF) | Enhances the nucleophilicity of the alkoxide intermediate.[11] |
| Ketal Protection | (Starting Material) | Aprotic or Protic (Basic/Neutral) | Ethanol (with base), Dichloromethane | The ketal is stable under basic and neutral conditions. |
| Ketal Deprotection | Ketone | Protic/Aqueous Acidic | Acetone/Aqueous HCl | Requires an acid catalyst and a water source for hydrolysis.[16] |
Experimental Protocols
Protocol 1: Oxidation to (4,4-Dimethoxycyclohexyl)carbaldehyde using PCC
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 10 mL).
-
Reagents: Add Pyridinium Chlorochromate (PCC, 1.5 eq) to the DCM with stirring.
-
Reaction: Prepare a solution of this compound (1.0 eq) in anhydrous DCM (5 mL) and add it dropwise to the PCC suspension.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude aldehyde by column chromatography.
Protocol 2: Fischer Esterification to form Ethyl (4,4-Dimethoxycyclohexyl)acetate
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine this compound (1.0 eq), acetic acid (1.2 eq), and toluene (20 mL).
-
Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Continue reflux until no more water is collected in the trap. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Carefully wash the organic layer with saturated sodium bicarbonate solution until the aqueous layer is no longer acidic. Then, wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by vacuum distillation or column chromatography.
Protocol 3: Acid-Catalyzed Hydrolysis of the Ketal
-
Setup: Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Catalyst: Add a catalytic amount of a strong acid, such as 1M aqueous HCl.
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Once the reaction is complete, neutralize the acid with a mild base, such as saturated sodium bicarbonate solution.
-
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude (4-hydroxy-4-methylcyclohexyl)methanol. Further purification can be done by crystallization or column chromatography.
Visualizations
Caption: Choice of oxidant and solvent dictates the oxidation product.
Caption: Acid-catalyzed hydrolysis pathway of the ketal functional group.
Caption: Decision tree for solvent selection based on reaction conditions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Ch19: RCO2H to RCO2R' [chem.ucalgary.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 13. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 14. chemistryscore.com [chemistryscore.com]
- 15. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 16. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of (4,4-Dimethoxycyclohexyl)methanol and Structurally Analogous Diols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of (4,4-Dimethoxycyclohexyl)methanol with its structurally similar counterparts, cis- and trans-1,4-cyclohexanedimethanol. The analysis focuses on key reactions relevant to drug development and medicinal chemistry, including esterification, oxidation, and etherification. Experimental data, where available, is presented to support the comparative analysis, alongside detailed experimental protocols for these transformations.
Introduction
This compound is a bifunctional molecule featuring a primary alcohol and a ketal protective group within a cyclohexane scaffold. Its unique structural characteristics, particularly the presence of the gem-dimethoxy group at the C4 position, can significantly influence the reactivity of the hydroxymethyl group at the C1 position. Understanding these reactivity patterns is crucial for the strategic incorporation of this and similar motifs into complex molecules, such as active pharmaceutical ingredients (APIs) and prodrugs. This guide will compare its reactivity to the more common diols, cis- and trans-1,4-cyclohexanedimethanol, which share the same carbon framework but differ in stereochemistry and the absence of the ketal functionality.
Structural Comparison and Predicted Reactivity
The reactivity of the primary hydroxyl group in these compounds is primarily influenced by two factors: steric hindrance and electronic effects.
-
This compound: The cyclohexane ring can exist in a chair conformation. The bulky gem-dimethoxy group at the C4 position can influence the conformational equilibrium and may exert a through-space steric effect on the C1 hydroxymethyl group, potentially hindering the approach of bulky reagents. Electronically, the two ether-like methoxy groups are electron-donating by resonance but can be weakly electron-withdrawing through inductive effects. The overall electronic influence on the distant hydroxyl group is expected to be minimal but could play a role in stabilizing or destabilizing reaction intermediates.
-
cis- and trans-1,4-Cyclohexanedimethanol (CHDM): These isomers serve as excellent benchmarks. Both possess two primary hydroxyl groups. In the trans isomer, the two hydroxymethyl groups can both occupy equatorial positions in the most stable chair conformation, minimizing steric interactions. In the cis isomer, one hydroxymethyl group must occupy a more sterically hindered axial position, which can affect its relative reactivity.
The logical relationship for the expected reactivity is outlined in the diagram below.
Caption: Logical diagram illustrating the factors influencing the predicted reactivity of the compared diols.
Comparative Reactivity Data
| Reaction | This compound | trans-1,4-Cyclohexanedimethanol | cis-1,4-Cyclohexanedimethanol | Rationale |
| Fischer Esterification | Moderate | High | Moderate to High | The gem-dimethoxy group may introduce steric hindrance, slowing the reaction compared to the less hindered trans-CHDM. The axial hydroxyl group in cis-CHDM is more sterically encumbered than the equatorial hydroxyl groups in trans-CHDM. |
| TEMPO-mediated Oxidation | Moderate | High | Moderate to High | TEMPO is sensitive to steric bulk around the alcohol. The gem-dimethoxy group is expected to decrease the reaction rate. The axial hydroxyl group in the cis-isomer is expected to react slower than the equatorial groups. |
| Williamson Ether Synthesis | Moderate | High | Moderate to High | This SN2 reaction is sensitive to steric hindrance at the electrophilic carbon. The bulky cyclohexane ring already presents some hindrance, which is likely exacerbated by the gem-dimethoxy group. |
| Tosylation | Low to Moderate | Moderate | Low to Moderate | Tosylation is highly sensitive to steric hindrance. The neopentyl-like environment of the primary alcohol in all three compounds makes this reaction challenging, with the gem-dimethoxy group likely adding further steric bulk. The axial hydroxyl group of cis-CHDM is also expected to be less reactive. |
Experimental Protocols
The following are representative experimental protocols for the key reactions discussed. These should be adapted and optimized for the specific substrate and scale of the reaction.
Fischer Esterification
This protocol describes the formation of a benzoate ester.
Materials:
-
This compound or other diol (1.0 eq)
-
Benzoic acid (1.2 eq)
-
Concentrated sulfuric acid (catalytic amount, ~5 mol%)
-
Toluene (as solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the diol, benzoic acid, and toluene.
-
Add the catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or the reaction is deemed complete by TLC analysis.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
TEMPO-mediated Oxidation to the Aldehyde
This protocol utilizes (diacetoxyiodo)benzene as the stoichiometric oxidant.
Materials:
-
Diol (1.0 eq)
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (0.1 eq)
-
(Diacetoxyiodo)benzene (1.1 eq)
-
Dichloromethane (DCM) as solvent
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the diol in DCM in a round-bottom flask.
-
Add TEMPO to the solution.
-
Add (diacetoxyiodo)benzene in one portion and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.
-
Separate the layers and wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography on silica gel.
Williamson Ether Synthesis
This protocol describes the synthesis of a methyl ether.
Materials:
-
Diol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq per hydroxyl group)
-
Anhydrous tetrahydrofuran (THF) as solvent
-
Methyl iodide (CH3I) (1.2 eq per hydroxyl group)
-
Saturated ammonium chloride solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the diol and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ether by column chromatography on silica gel.
Tosylation of the Primary Alcohol
This protocol is adapted for sterically hindered primary alcohols.[1]
Materials:
-
Diol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.5 eq)
-
Triethylamine (Et3N) (2.0 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (DCM) as solvent
Procedure:
-
Dissolve the diol in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Add triethylamine and DMAP to the solution.
-
Cool the mixture to 0 °C and add p-toluenesulfonyl chloride portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring until the reaction is complete as monitored by TLC.
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude tosylate by recrystallization or column chromatography.
Application in Drug Development and Signaling Pathways
Diols and their derivatives are valuable building blocks in drug discovery. They can serve as linkers in Proteolysis Targeting Chimeras (PROTACs), where precise control over linker length and rigidity is crucial for efficacy.[2] The cyclohexane scaffold provides a semi-rigid backbone that can be advantageous in positioning the two ends of the PROTAC molecule for effective ternary complex formation. The hydroxyl groups also offer handles for further functionalization.
While this compound and its analogs are not directly implicated in specific signaling pathways as modulators, diols in general can be found in a variety of bioactive molecules. For instance, some diol-containing natural products and synthetic compounds exhibit a range of biological activities, including anti-cancer and anti-inflammatory effects. The incorporation of the this compound moiety into a drug candidate could influence its pharmacokinetic properties, such as lipophilicity and metabolic stability. The ketal group, being stable to basic and nucleophilic conditions but labile to acid, could potentially be used as a pH-sensitive protecting group in drug delivery systems.
The workflow for considering these diols in a drug discovery context is presented below.
Caption: A simplified workflow illustrating the role of diol scaffolds in a drug discovery program.
Conclusion
The reactivity of this compound is expected to be moderately lower than its non-ketalized analog, trans-1,4-cyclohexanedimethanol, primarily due to the increased steric hindrance imparted by the gem-dimethoxy group. This effect is most pronounced in sterically demanding reactions such as tosylation. The cis-isomer of 1,4-cyclohexanedimethanol generally exhibits intermediate reactivity due to the presence of a more hindered axial hydroxyl group. The choice of diol for a particular synthetic application will therefore depend on the specific reaction conditions and the desired balance between reactivity and the need for a protected ketone functionality. The protocols and comparative data presented in this guide provide a valuable resource for researchers in the rational design and synthesis of complex molecules incorporating these versatile diol building blocks.
References
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of (4,4-Dimethoxycyclohexyl)methanol
For researchers, scientists, and professionals engaged in drug development and chemical analysis, understanding the mass spectrometric behavior of molecules is paramount for structural elucidation and identification. This guide provides a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of (4,4-Dimethoxycyclohexyl)methanol, offering insights into its structural stability and fragmentation pathways. Due to a lack of direct experimental data in publicly available literature for this specific compound, this guide leverages established principles of mass spectrometry and fragmentation patterns of analogous structures, such as cyclic ethers and alcohols, to provide a robust predictive analysis.[1][2][3]
Predicted Fragmentation Analysis
This compound, with a molecular weight of 174.24 g/mol , possesses several key structural features that dictate its fragmentation behavior under electron ionization.[4] The presence of a primary alcohol, a cyclohexane ring, and a geminal dimethoxy group (a ketal) provides multiple potential sites for ionization and subsequent fragmentation.[4]
The initial step in EI mass spectrometry is the formation of a molecular ion ([M]•+) by the removal of an electron.[5][6] For this compound, ionization is likely to occur at one of the oxygen atoms due to the presence of non-bonding electrons.[1] The resulting molecular ion is often unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions.[5]
Key predicted fragmentation pathways include:
-
Alpha-Cleavage: A common fragmentation for alcohols and ethers, involving the cleavage of a carbon-carbon bond adjacent to the oxygen atom.[3][7][8] For the primary alcohol, this would result in the loss of a hydrogen radical to form a stable oxonium ion. For the methoxy groups, alpha-cleavage could lead to the loss of a methyl radical.
-
Loss of Neutral Molecules: The elimination of small, stable neutral molecules is a highly favorable fragmentation pathway. For this compound, the loss of water (H₂O) from the alcohol group and the loss of methanol (CH₃OH) from the dimethoxy groups are anticipated.[3][8]
-
Ring Cleavage: The cyclohexane ring can undergo fragmentation, although this is often less favorable than the cleavage of functional groups.[1]
Comparative Fragmentation Data
To provide a comparative context, the following table summarizes the predicted major fragment ions for this compound and compares them to the known fragmentation patterns of related functional groups.
| m/z (mass-to-charge ratio) | Predicted Ion Structure | Likely Fragmentation Pathway | Comparison with Known Fragmentation Patterns |
| 174 | [C₉H₁₈O₃]•+ | Molecular Ion | The molecular ion peak for alcohols can be weak or absent.[3] |
| 159 | [C₈H₁₅O₃]+ | Loss of a methyl radical (•CH₃) from a methoxy group. | Common for methyl ethers. |
| 143 | [C₈H₁₅O₂]+ | Loss of a methoxy radical (•OCH₃). | A plausible fragmentation for ketals. |
| 142 | [C₉H₁₆O₂]•+ | Loss of methanol (CH₃OH) via rearrangement. | A very common fragmentation for methoxy compounds. |
| 127 | [C₇H₁₁O₂]+ | Loss of a hydroxymethyl radical (•CH₂OH). | Alpha-cleavage adjacent to the cyclohexane ring. |
| 113 | [C₇H₁₃O]+ | Loss of a methoxy group and a methyl radical. | Subsequent fragmentation of a larger fragment. |
| 99 | [C₆H₁₁O]+ | Ring cleavage and loss of methoxy groups. | Characteristic fragment for some cyclic ethers.[1] |
| 87 | [C₄H₇O₂]+ | Cleavage of the cyclohexane ring. | |
| 71 | [C₄H₇O]+ | Further fragmentation of larger ions. | |
| 59 | [C₂H₃O₂]+ | Fragment containing the dimethoxy group. | |
| 31 | [CH₃O]+ | Methoxonium ion. | A common fragment for compounds containing methoxy groups. |
Proposed Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry
The following provides a general methodology for acquiring an electron ionization mass spectrum for a compound like this compound.
1. Sample Preparation:
-
Dissolve a small amount of the purified compound in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
2. Instrumentation:
-
A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer can be used.
-
Ionization Source: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for library matching)[9]
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector
-
Detector: Electron Multiplier
3. GC-MS Method (if applicable):
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Transfer Line Temperature: 280 °C.
4. Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 30-400.
-
Scan Rate: 2-3 scans/second.
5. Data Analysis:
-
The resulting mass spectrum will show the relative abundance of different fragment ions as a function of their mass-to-charge ratio.
-
The fragmentation pattern can be interpreted to deduce the structure of the molecule.
-
Comparison with spectral libraries (e.g., NIST) can aid in identification, though a spectrum for this specific compound may not be present.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predictions and to establish a definitive fragmentation pattern for this compound.
References
- 1. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | 758716-89-1 | Benchchem [benchchem.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. docbrown.info [docbrown.info]
- 7. par.nsf.gov [par.nsf.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to Single-Crystal X-ray Diffraction of (4,4-Dimethoxycyclohexyl)methanol Derivatives
For researchers and scientists engaged in drug development and materials science, understanding the precise three-dimensional structure of molecules is paramount. Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for elucidating the atomic arrangement within a crystalline solid. This guide provides a comparative framework for the analysis of (4,4-dimethoxycyclohexyl)methanol derivatives, offering insights into the experimental workflow, data interpretation, and comparison with alternative analytical techniques.
This compound serves as a versatile scaffold in organic synthesis. Its cyclohexane ring can adopt various conformations, influencing the spatial orientation of substituents and, consequently, the molecule's biological activity or material properties.[1] The introduction of different functional groups to this core structure can lead to a diverse family of derivatives, each with unique structural characteristics. SC-XRD analysis allows for the unambiguous determination of these characteristics, providing crucial data for structure-activity relationship (SAR) studies.
Comparative Crystallographic Data
The following table presents a hypothetical comparison of crystallographic data for three distinct derivatives of this compound. This illustrates the type of quantitative data obtained from SC-XRD that is essential for comparative structural analysis.
| Parameter | Derivative A | Derivative B | Derivative C |
| Formula | C₁₀H₂₀O₃ | C₁₁H₂₂O₄ | C₁₂H₂₄O₃ |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pca2₁ | P-1 |
| a (Å) | 10.234(5) | 12.543(6) | 8.987(4) |
| b (Å) | 8.456(4) | 9.876(5) | 10.123(5) |
| c (Å) | 14.567(7) | 15.678(8) | 7.654(3) |
| α (°) | 90 | 90 | 95.45(3) |
| β (°) | 105.67(3) | 90 | 102.34(3) |
| γ (°) | 90 | 90 | 88.76(3) |
| Volume (ų) | 1215.4(1) | 1945.6(2) | 678.9(1) |
| Z | 4 | 8 | 2 |
| R-factor (%) | 4.2 | 3.8 | 5.1 |
Note: This table contains hypothetical data for illustrative purposes.
Experimental Workflow and Protocols
The process of single-crystal X-ray diffraction involves a series of meticulous steps, from crystal growth to data analysis.
Detailed Experimental Protocol:
-
Synthesis and Purification: The this compound derivative is synthesized and purified to the highest possible degree to facilitate the growth of high-quality single crystals.
-
Crystallization: Single crystals are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. The choice of solvent is critical and often requires screening of various options.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary screening is performed to assess the crystal quality and determine the unit cell parameters. A full sphere of diffraction data is then collected.[2]
-
Data Reduction and Structure Solution: The collected raw diffraction data is processed (integrated and scaled). The crystal structure is then solved using computational methods such as direct methods or Patterson synthesis.[2]
-
Structure Refinement: The initial structural model is refined against the experimental data to improve its accuracy. This involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.[2]
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).
Comparative Analysis Logic
The power of SC-XRD lies in the ability to compare the subtle structural variations between different derivatives. This comparison allows researchers to establish structure-property relationships.
Comparison with Alternative Techniques
While SC-XRD provides unparalleled detail on the solid-state structure, other techniques offer complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of molecules in solution.[3] It provides information about the connectivity of atoms and the solution-state conformation. However, it does not provide the precise bond lengths and angles that SC-XRD does.
-
Powder X-ray Diffraction (PXRD): PXRD is used to analyze the bulk crystallinity of a sample and can be used for phase identification. While it can provide unit cell parameters, it generally does not yield the detailed atomic coordinates of a complex organic molecule.
-
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict molecular structures and properties.[4][5] These methods are often used in conjunction with experimental data to provide a deeper understanding of the electronic structure and reactivity.
References
- 1. This compound | 758716-89-1 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | European Journal of Chemistry [eurjchem.com]
A Comparative Guide to (4,4-Dimethoxycyclohexyl)methanol and its Monomethoxy Analog for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (4,4-Dimethoxycyclohexyl)methanol and its monomethoxy analog, (4-Methoxycyclohexyl)methanol. Due to a lack of direct comparative studies in publicly available literature, this document outlines a framework for comparison, presenting known physicochemical properties and proposing experimental protocols to generate essential biological data. This guide is intended to serve as a foundational resource for researchers investigating the potential of these compounds in medicinal chemistry and drug development.
Introduction
Cyclohexane derivatives are prevalent scaffolds in medicinal chemistry, offering a three-dimensional framework that can be functionalized to interact with biological targets. This compound and (4-Methoxycyclohexyl)methanol represent a pair of analogs where the key structural difference lies in the presence of a geminal dimethoxy group versus a single methoxy group at the 4-position of the cyclohexane ring. This structural variation is expected to influence their physicochemical properties, metabolic stability, and ultimately, their biological activity. Understanding these differences is crucial for their rational design and application in drug discovery programs.
This compound, with its ketal functionality, offers potential as a synthetic intermediate where the protected ketone can be unmasked at a later synthetic stage.[1] The monomethoxy analog provides a less sterically hindered and potentially more flexible scaffold. This guide will delve into their known properties and provide a roadmap for their empirical comparison.
Physicochemical Properties: A Comparative Table
A direct comparison of experimentally determined physicochemical properties is not currently available in the literature. The following table summarizes available data, primarily from computational predictions, to provide a preliminary comparison.
| Property | This compound | (4-Methoxycyclohexyl)methanol | Data Source |
| Molecular Formula | C₉H₁₈O₃ | C₈H₁₆O₂ | PubChem |
| Molecular Weight | 174.24 g/mol | 144.21 g/mol | PubChem[2] |
| Predicted XLogP3 | 0.8 | 1.5 | PubChem[2] |
| Hydrogen Bond Donors | 1 | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | 2 | PubChem |
| GHS Hazards | Not available | Skin Irritant, Eye Irritant, Respiratory Irritant | PubChem[2] |
Note: The XLogP3 value, a measure of lipophilicity, is predicted to be lower for the dimethoxy analog, suggesting it may be more hydrophilic than its monomethoxy counterpart. This difference could have significant implications for cell permeability and pharmacokinetic profiles. The GHS hazard information for (4-Methoxycyclohexyl)methanol suggests it requires careful handling in a laboratory setting.[2]
Proposed Experimental Comparison: Cytotoxicity Assessment
To empirically compare the biological performance of these two compounds, a cytotoxicity assay is a fundamental first step. The following protocol is adapted from studies on the structurally related compound, 4-methylcyclohexanemethanol (MCHM), and can be applied for a direct comparison.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine and compare the cytotoxic effects of this compound and (4-Methoxycyclohexyl)methanol on a relevant cancer cell line (e.g., HeLa or A549).
Materials:
-
This compound
-
(4-Methoxycyclohexyl)methanol
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of this compound and (4-Methoxycyclohexyl)methanol in DMSO. Serially dilute the stock solutions in culture medium to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 200 µM). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Hypothetical Biological Activity and Signaling Pathway
While no specific biological activities have been documented for these compounds, their structures suggest potential for interaction with various cellular targets. For instance, many small molecule inhibitors of signaling pathways involved in cancer progression possess similar structural motifs. A hypothetical mechanism of action could involve the inhibition of a kinase cascade, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.
Further investigation into the mechanism of action could involve Western blotting to assess the phosphorylation status of key proteins in a relevant signaling pathway after compound treatment.
Visualizations
To aid in the conceptualization of a comparative study, the following diagrams illustrate the chemical structures, a proposed experimental workflow, and a hypothetical signaling pathway for investigation.
Caption: Chemical formulas of the two compounds.
Caption: Proposed workflow for comparative cytotoxicity testing.
Caption: Hypothetical MAPK/ERK signaling pathway for investigation.
Conclusion and Future Directions
This guide highlights the current knowledge gap regarding the comparative biological activities of this compound and its monomethoxy analog. While physicochemical predictions suggest potential differences in properties like lipophilicity, experimental data is paramount for a definitive comparison. The provided experimental protocol for a cytotoxicity assay offers a clear and established method for generating this crucial data.
Future research should focus on:
-
Direct Comparative Studies: Performing the outlined cytotoxicity assays to obtain IC₅₀ values for both compounds against a panel of cancer cell lines.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by these compounds.
-
Structure-Activity Relationship (SAR) Analysis: Synthesizing and testing a broader range of analogs to build a comprehensive SAR model, which can guide the design of more potent and selective derivatives.
By systematically addressing these research questions, the scientific community can unlock the full potential of these cyclohexylmethanol scaffolds in the development of novel therapeutics.
References
A Comparative Guide to the Biological Activity of Cyclohexane Derivatives as Anticancer Agents
Disclaimer: Due to the limited availability of published research on the biological activity screening of compounds specifically derived from (4,4-Dimethoxycyclohexyl)methanol, this guide utilizes a well-documented series of aminoethyl substituted cyclohexane derivatives as a representative example. This serves to illustrate the requested format for a comparison guide, including data presentation, experimental protocols, and visualizations, for an audience of researchers, scientists, and drug development professionals. The data and methodologies presented herein are based on a study of novel σ1 antagonists with anticancer properties.[1][2]
This guide provides an objective comparison of the in vitro anticancer activity of a series of aminoethyl substituted cyclohexane derivatives against a human prostate cancer cell line. The aim is to elucidate structure-activity relationships and provide detailed experimental context for the presented data.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of the synthesized aminoethyl substituted cyclohexane derivatives against the DU145 human prostate cancer cell line. The activity is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of the cancer cells by 50%.
| Compound ID | Configuration | N-Substituent | IC50 (µM) against DU145 Cells |
| (1R,3S)-11 | cis | Benzyl | 15.3 |
| (1S,3R)-11 | cis | Benzyl | 16.8 |
| (1R,3R)-11 | trans | Benzyl | > 30 |
| (1S,3S)-11 | trans | Benzyl | > 30 |
Data extracted from a study on novel σ1 antagonists designed for tumor therapy.[1][2]
Experimental Protocols
The following sections detail the methodologies used for the key experiments cited in this guide.
Cell Culture:
-
Cell Line: The human prostate cancer cell line DU145 was used for the in vitro anticancer activity screening.
-
Culture Medium: Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: The cells were maintained in a humidified atmosphere at 37°C with 5% CO2.
In Vitro Anticancer Activity Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to assess the cytotoxic effects of the compounds on the DU145 cancer cell line.
-
Cell Seeding: DU145 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for 72 hours. A vehicle control (e.g., DMSO) was also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.
Visualizations
Experimental Workflow for In Vitro Anticancer Screening
Caption: A flowchart illustrating the key steps of the in vitro anticancer screening process.
Structure-Activity Relationship of Aminoethyl Substituted Cyclohexanes
Caption: A diagram showing the influence of stereochemistry on the anticancer activity.
References
A Comparative Guide to Purity Assessment of Synthesized (4,4-Dimethoxycyclohexyl)methanol by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for assessing the purity of synthesized (4,4-Dimethoxycyclohexyl)methanol. The information presented herein is intended to assist researchers in selecting the most appropriate analytical methodology for their specific needs, ensuring the quality and reliability of their synthesized compounds.
Introduction
This compound is a bifunctional organic molecule featuring a primary alcohol and a ketal functional group.[1] Its purity is crucial for subsequent applications, particularly in drug development and materials science, where impurities can significantly impact reaction outcomes, biological activity, and material properties. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds, making it highly suitable for this compound.[2][3] This guide will delve into a detailed HPLC protocol and compare its performance with other methods such as Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and melting point analysis.
Potential Impurities in the Synthesis of this compound
A plausible synthetic route to this compound involves two key steps: the protection of a ketone precursor as a dimethyl ketal, followed by the reduction of a carboxylate ester. This synthetic pathway can potentially introduce several impurities:
-
Starting Materials: Unreacted methyl 4-oxocyclohexanecarboxylate.
-
Intermediates: 4-Oxocyclohexyl)methanol, the product of ester reduction without ketal protection.
-
Byproducts of Ketalization: Incomplete reaction leading to the presence of the starting ketone.
-
Byproducts of Reduction: Over-reduction or side reactions from the reducing agent.
-
Solvent Residues: Residual solvents used in the synthesis and purification steps.
An effective purity analysis method must be able to separate the target compound from these potential impurities.
Comparison of Purity Assessment Methods
The choice of analytical technique for purity determination depends on several factors, including the nature of the compound, the expected impurities, the required accuracy and precision, and the available instrumentation. The following table summarizes the performance of HPLC in comparison to other common methods for the analysis of this compound.
| Parameter | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) | qNMR (Quantitative Nuclear Magnetic Resonance) | Melting Point Analysis |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Differential partitioning of volatile analytes between a gaseous mobile phase and a solid or liquid stationary phase. | The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample. | The temperature range over which a solid transitions to a liquid. |
| Applicability to this compound | Excellent. Well-suited for non-volatile, polar compounds. | Possible, but may require derivatization to increase volatility and thermal stability. | Excellent. Provides structural confirmation and quantification without a reference standard of the analyte. | Applicable if the compound is a solid at room temperature. Provides a general indication of purity.[4][5] |
| Typical Purity Determination Range | 95-100% | 95-100% | 90-100% | Qualitative to semi-quantitative. A narrow range suggests high purity.[6][7] |
| Limit of Detection (LOD) for Impurities | ~0.01 - 0.1% | ~0.001 - 0.05% | ~0.1 - 1% | > 1-2% |
| Precision (RSD) | < 1-2% | < 1-2% | < 1-5% | Not applicable |
| Accuracy | High, dependent on reference standards. | High, dependent on reference standards. | High, can be a primary method.[8][9] | Low |
| Information Provided | Quantitative purity, retention times of components. | Quantitative purity, retention times of volatile components. | Quantitative purity, structural information of analyte and impurities. | Purity estimation based on melting range depression and broadening.[6][10] |
| Throughput | Moderate (10-60 min per sample).[2] | High (a few minutes per sample).[2] | Low to moderate. | High. |
| Cost | Moderate to high. | Low to moderate. | High. | Low. |
Experimental Protocols
This proposed Reverse-Phase HPLC (RP-HPLC) method is based on established protocols for similar cyclohexanol derivatives and small organic molecules.[11][12][13][14][15]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard (if available)
-
Methanol (HPLC grade) for sample preparation
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is recommended to ensure separation of polar and non-polar impurities.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as the target molecule lacks a strong chromophore, low UV is necessary)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Gas Chromatography (GC): A GC method would require a high-temperature capillary column (e.g., DB-5 or equivalent) and temperature programming. Derivatization of the alcohol group to a more volatile silyl ether may be necessary to improve peak shape and thermal stability.
-
Quantitative NMR (qNMR): A known amount of an internal standard with a distinct NMR signal is added to a precisely weighed sample of the synthesized compound. The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of the internal standard's signal.
-
Melting Point Analysis: A small amount of the crystalline solid is packed into a capillary tube and heated in a melting point apparatus. The temperature range from the first appearance of liquid to complete melting is recorded. A sharp melting range (typically < 2 °C) is indicative of high purity.[4][5][6][7][10]
Visualizations
Caption: Experimental workflow for HPLC purity assessment.
Caption: Logical flow from synthesis to purity assessment.
Conclusion
For the purity assessment of synthesized this compound, HPLC offers a robust, reliable, and highly effective analytical solution. Its ability to separate a wide range of potential impurities with high resolution and sensitivity makes it the preferred method for routine quality control. While other techniques such as GC, qNMR, and melting point analysis provide valuable and often complementary information, HPLC stands out for its versatility and suitability for this particular non-volatile, polar compound. The detailed protocol provided in this guide serves as a starting point for method development and validation, ensuring the integrity of the synthesized product for its intended research and development applications.
References
- 1. This compound | 758716-89-1 | Benchchem [benchchem.com]
- 2. blog.brewerscience.com [blog.brewerscience.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Criterion of purity | Melting points | Laboratory techniques [biocyclopedia.com]
- 5. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. infinitalab.com [infinitalab.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Separation of Cyclohexyl methyl ketone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 13. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 15. iosrphr.org [iosrphr.org]
A Comparative Guide to the Synthesis of (4,4-Dimethoxycyclohexyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes to (4,4-Dimethoxycyclohexyl)methanol, a valuable building block in pharmaceutical and materials science. The traditional approach, involving the protection of a keto-acid followed by reduction, is compared with a novel proposed route commencing from 1,4-cyclohexanedione. This guide presents a comprehensive overview of both methodologies, supported by hypothetical experimental data and detailed protocols, to assist researchers in making informed decisions for their synthetic strategies.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative metrics for the established and the new proposed synthetic routes to this compound. The data presented is based on hypothetical experimental results designed to reflect plausible outcomes for the described reactions.
| Metric | Established Route | New Proposed Route |
| Overall Yield | ~75% | ~60% |
| Purity (crude) | >95% | ~90% |
| Reaction Time | 24 hours | 36 hours |
| Number of Steps | 2 | 3 |
| Starting Material | 4-Oxocyclohexane-1-carboxylic acid | 1,4-Cyclohexanedione |
| Key Reagents | Methanol, HCl, LiAlH₄ | Methanol, p-TSA, Methyltriphenylphosphonium bromide, n-BuLi, BH₃·THF, H₂O₂, NaOH |
| Primary Waste | Aluminum salts, acidic and basic aqueous waste | Phosphine oxide, borane residues, organic solvents |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations in both the established and the new proposed synthetic routes.
Caption: Established synthetic route to this compound.
Caption: New proposed synthetic route to this compound.
Experimental Protocols
The following are detailed experimental protocols for the key transformations in both synthetic routes.
Established Synthetic Route
Step 1: Synthesis of Methyl 4,4-dimethoxycyclohexane-1-carboxylate
To a solution of 4-oxocyclohexane-1-carboxylic acid (15.6 g, 100 mmol) in methanol (200 mL) is added concentrated hydrochloric acid (2 mL) dropwise at room temperature. The reaction mixture is then heated to reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (150 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford methyl 4,4-dimethoxycyclohexane-1-carboxylate as a colorless oil.
-
Hypothetical Yield: 18.2 g (90%)
-
Purity: >98% by GC-MS
Step 2: Synthesis of this compound
A solution of methyl 4,4-dimethoxycyclohexane-1-carboxylate (18.2 g, 90 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 4.1 g, 108 mmol) in anhydrous THF (100 mL) at 0°C under a nitrogen atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then cooled to 0°C and quenched by the sequential dropwise addition of water (4.1 mL), 15% aqueous sodium hydroxide (4.1 mL), and water (12.3 mL). The resulting white precipitate is filtered off and washed with THF (3 x 30 mL). The combined filtrate and washings are concentrated under reduced pressure to give this compound as a viscous, colorless oil.
-
Hypothetical Yield: 13.0 g (83%)
-
Purity: >95% by ¹H NMR
New Proposed Synthetic Route
Step 1: Synthesis of 4,4-Dimethoxycyclohexan-1-one
A mixture of 1,4-cyclohexanedione (11.2 g, 100 mmol), methanol (3.2 g, 100 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.2 g) in toluene (150 mL) is heated to reflux with a Dean-Stark apparatus for 8 hours. The reaction mixture is cooled to room temperature, washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate = 4:1) to yield 4,4-dimethoxycyclohexan-1-one.
-
Hypothetical Yield: 11.0 g (70%)
-
Purity: >99% by GC-MS
Step 2: Synthesis of 4-Methylene-1,1-dimethoxycyclohexane
To a suspension of methyltriphenylphosphonium bromide (39.3 g, 110 mmol) in anhydrous THF (150 mL) at -78°C under a nitrogen atmosphere is added n-butyllithium (n-BuLi, 2.5 M in hexanes, 44 mL, 110 mmol) dropwise. The resulting orange-red solution is stirred at -78°C for 1 hour, then a solution of 4,4-dimethoxycyclohexan-1-one (11.0 g, 70 mmol) in anhydrous THF (50 mL) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride (50 mL) and extracted with diethyl ether (3 x 75 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography (silica gel, hexane) to give 4-methylene-1,1-dimethoxycyclohexane.
-
Hypothetical Yield: 10.3 g (95%)
-
Purity: >95% by ¹H NMR
Step 3: Synthesis of this compound
To a solution of 4-methylene-1,1-dimethoxycyclohexane (10.3 g, 66 mmol) in anhydrous THF (100 mL) at 0°C under a nitrogen atmosphere is added borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 73 mL, 73 mmol) dropwise. The mixture is stirred at room temperature for 4 hours. The reaction is then cooled to 0°C, and a solution of 3 M aqueous sodium hydroxide (25 mL) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (25 mL). The mixture is stirred at room temperature for 12 hours. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound.
-
Hypothetical Yield: 10.3 g (90%)
-
Purity: ~90% by GC-MS, may require further purification.
Discussion
The Established Route offers a straightforward and high-yielding pathway to the target molecule. The starting material, 4-oxocyclohexane-1-carboxylic acid, provides direct access to the required carbon skeleton and functional groups. The use of a strong reducing agent like LiAlH₄ is highly effective for the reduction of the ester. However, the handling of LiAlH₄ requires stringent anhydrous conditions and careful quenching procedures.
The New Proposed Route provides an alternative strategy that avoids the use of a keto-acid starting material. This route is advantageous if 1,4-cyclohexanedione is a more readily available or cost-effective starting material. The selective mono-ketalization is a key step that can be challenging to control and may result in a mixture of products, potentially lowering the overall yield. The Wittig reaction is a reliable method for olefination, and the subsequent hydroboration-oxidation provides the desired anti-Markovnikov alcohol with good regioselectivity. While this route involves more steps, it utilizes a different set of reagents and may be preferable in certain laboratory settings.
Conclusion
Both the established and the new proposed synthetic routes present viable options for the synthesis of this compound. The choice of route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. The established route is likely to be more efficient in terms of overall yield and reaction time, while the new route offers a creative alternative with a different set of synthetic transformations. Further optimization of the new proposed route, particularly the mono-ketalization step, could improve its overall efficiency.
Performance of (4,4-Dimethoxycyclohexyl)methanol-Derived Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential performance of polymers derived from (4,4-Dimethoxycyclohexyl)methanol against established biodegradable polymers used in drug delivery. Due to the limited direct experimental data on polymers from this specific monomer, this guide draws theoretical advantages from its chemical structure and presents a performance comparison with well-characterized alternatives: Poly(lactic acid) (PLA), Poly(lactic-co-glycolic acid) (PLGA), and Poly(ε-caprolactone) (PCL). Detailed experimental protocols are provided to facilitate the investigation of novel polymers based on this compound.
Introduction to this compound-Derived Polymers: A Theoretical Perspective
This compound is a bifunctional organic molecule with a unique structure that presents intriguing possibilities for polymer synthesis in the field of drug delivery. Its cyclohexane ring offers a rigid and hydrophobic core, while the primary alcohol group serves as a reactive site for polymerization.[1] The dimethoxy ketal functionality at the C-4 position is stable under basic and neutral conditions but can be hydrolyzed under acidic conditions to reveal a ketone. This "masked" ketone functionality could be leveraged for late-stage polymer modification or for designing pH-sensitive drug delivery systems.
Potential Advantages:
-
Tunable Hydrophobicity: The cyclohexyl group can impart significant hydrophobicity to the polymer backbone, which can be advantageous for encapsulating hydrophobic drugs.
-
pH-Sensitivity: The acid-labile dimethoxy ketal could be incorporated into the polymer backbone or as a pendant group to create polymers that degrade or alter their structure in acidic environments, such as those found in tumors or endosomes.
-
Biocompatibility: The cyclohexane moiety is a common structural motif in many biologically active molecules and is generally considered to be biocompatible.
-
Mechanical Properties: The rigid cyclohexane ring may enhance the mechanical strength and thermal stability of the resulting polymers compared to linear aliphatic polyesters.
Comparative Performance of Alternative Polymers
The following tables summarize the performance characteristics of commonly used biodegradable polymers in drug delivery applications. This data provides a benchmark against which novel polymers derived from this compound can be evaluated.
Table 1: Mechanical Properties of Common Biodegradable Polymers
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Citation(s) |
| PLA | 42.9 - 54.1 | ~0.06-0.07 | 8.8 - 10.3 | [2][3] |
| PLGA | Varies with LA:GA ratio | ~0.05 | Varies | [3] |
| PCL | ~11 | ~0.02 | ~780 | [3][4] |
Note: Mechanical properties of PLGA are highly dependent on the lactic acid to glycolic acid ratio and molecular weight.[5][6]
Table 2: Biocompatibility and Cytotoxicity of Common Biodegradable Polymers
| Polymer | Biocompatibility | Typical Cytotoxicity Profile (in vitro) | Citation(s) |
| PLA | Generally considered biocompatible and biodegradable. | High cell viability (>100% in some cases), indicating no significant cytotoxicity. | [2] |
| PLGA | FDA-approved, biocompatible, and biodegradable.[5] | Nanoparticles generally show low toxicity to normal cells, though it can be size-dependent. | [7] |
| PCL | Biocompatible with a slow degradation rate. | Films and scaffolds exhibit good cell viability. | [2] |
Table 3: Drug Release Characteristics of Common Biodegradable Polymers
| Polymer | Typical Drug Release Profile | Key Factors Influencing Release | Citation(s) |
| PLA | Slow, diffusion-controlled release. | Drug solubility, polymer crystallinity, and molecular weight. | [8] |
| PLGA | Biphasic: initial burst release followed by a slower, erosion-controlled release.[5] | LA:GA ratio, molecular weight, drug-polymer interactions, and particle size.[5][9] | [1][10] |
| PCL | Slow, sustained release over long periods due to slow degradation. | High crystallinity, drug diffusion, and slow erosion rate. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of novel drug delivery polymers.
In Vitro Drug Release Study (Dialysis Method)
This protocol describes a common method for assessing the in vitro release of a drug from a nanoparticle formulation.
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis tubing (with a molecular weight cut-off (MWCO) appropriate for the drug)
-
Release medium (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Shaking incubator or water bath
-
Spectrophotometer or HPLC for drug quantification
Procedure:
-
Prepare the dialysis tubing according to the manufacturer's instructions. This often involves boiling in a sodium bicarbonate solution and rinsing thoroughly with deionized water.[11]
-
Accurately measure a specific volume of the drug-loaded nanoparticle suspension and place it inside the dialysis bag.
-
Securely seal both ends of the dialysis bag.
-
Immerse the sealed dialysis bag in a known volume of the release medium in a beaker or flask. The volume of the release medium should be sufficient to maintain sink conditions.
-
Place the entire setup in a shaking incubator or water bath maintained at 37°C with constant, gentle agitation.[12]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[12]
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]
Materials:
-
Cell line (e.g., HeLa, HEK293)
-
Cell culture medium
-
Polymer nanoparticles (at various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the polymer nanoparticle suspension in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the nanoparticles. Include control wells with untreated cells and wells with medium only (blank).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).[14]
-
After the incubation period, add a small volume of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the development of novel polymers for drug delivery.
Caption: Hypothetical ring-opening polymerization of a lactone derived from this compound.
Caption: Experimental workflow for the preparation and characterization of drug-loaded polymer nanoparticles.
Caption: Generic receptor-mediated endocytosis pathway for targeted drug delivery.
References
- 1. Relationships between mechanical properties and drug release from electrospun fibers of PCL and PLGA blends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanical properties and cytotoxicity of PLA/PCL films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. 3.5. In Vitro Drug Release [bio-protocol.org]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cytotoxicity assay [bio-protocol.org]
The Strategic Synthesis of Spirocycles: A Cost-Benefit Analysis of (4,4-Dimethoxycyclohexyl)methanol
For researchers and professionals in drug development, the selection of building blocks in a synthetic pathway is a critical decision, balancing cost, efficiency, and the novelty of the resulting molecular architecture. This guide provides a comparative analysis of (4,4-Dimethoxycyclohexyl)methanol as a precursor for spirocyclic compounds, a class of molecules increasingly important in medicinal chemistry. We evaluate its performance against two commercially available alternatives: 1,4-cyclohexanedimethanol and 1,4-cyclohexanedione monoethylene ketal, offering a data-driven perspective on their respective merits and drawbacks.
Spirocycles, characterized by their unique three-dimensional structures, are gaining prominence in drug discovery for their potential to improve potency, selectivity, and pharmacokinetic properties. The synthesis of these complex scaffolds often relies on specialized building blocks. This compound presents an intriguing starting material due to its bifunctional nature, containing both a primary alcohol and a protected ketone (in the form of a dimethyl ketal)[1]. This dual functionality offers a latent ketone that can be unmasked for spiroketal formation.
This guide will focus on the synthesis of a representative spirocycle, 1,5-dioxaspiro[5.5]undecane, to provide a standardized comparison of the three precursors.
Comparative Analysis of Synthetic Precursors
The choice of starting material significantly impacts the synthetic route's efficiency, cost, and environmental footprint. Below is a summary of the key performance indicators for each of the three compounds in the context of synthesizing a spiroketal.
| Feature | This compound | 1,4-Cyclohexanedimethanol | 1,4-Cyclohexanedione Monoethylene Ketal |
| Synthetic Steps | 2 (Deprotection, Spiroketalization) | 2 (Oxidation, Spiroketalization) | 1 (Spiroketalization) |
| Estimated Yield | Moderate to High | Moderate | High |
| Purity of Crude Product | Good to Excellent | Fair to Good | Excellent |
| Key Reagents | Acid, Solvent | Oxidizing Agent, Acid, Solvent | Acid, Diol, Solvent |
| Cost per Gram | High | Low | Moderate |
Cost Analysis
The economic viability of a synthetic route is a crucial factor in both academic research and industrial drug development. The following table provides an estimated cost comparison for the three precursors. Prices are based on currently available catalog information and may vary between suppliers and based on purchase volume.
| Compound | CAS Number | Representative Price (USD/g) | Suppliers |
| This compound | 758716-89-1 | ~$36 (for 100mg) | A2B Chem |
| 1,4-Cyclohexanedimethanol | 105-08-8 | ~$0.29 (for 100g) | Sigma-Aldrich, TCI, Thermo Fisher |
| 1,4-Cyclohexanedione Monoethylene Ketal | 4746-97-8 | ~$0.88 (for 25g) | Sigma-Aldrich, TCI, Chem-Impex |
Note: The price for this compound is significantly higher and based on smaller quantities, reflecting its status as a more specialized research chemical. Bulk pricing may differ.
Experimental Protocols
Detailed methodologies for the synthesis of a target spiroketal, 1,5-dioxaspiro[5.5]undecane, from each precursor are outlined below. These protocols are based on established chemical principles and analogous reactions found in the literature.
Pathway 1: From this compound
This two-step sequence involves the acid-catalyzed deprotection of the dimethyl ketal to reveal the ketone, followed by an intramolecular spiroketalization.
Step 1: Hydrolysis of the Ketal
-
Dissolve this compound in a suitable solvent (e.g., acetone or a mixture of tetrahydrofuran and water).
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate 4-hydroxy-4-(hydroxymethyl)cyclohexan-1-one.
Step 2: Intramolecular Spiroketalization
-
The crude intermediate from Step 1 can often be used directly.
-
Dissolve the intermediate in a non-polar solvent (e.g., toluene or dichloromethane) with a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid or trimethylsilyl trifluoromethanesulfonate).
-
Heat the mixture to reflux, with azeotropic removal of water if necessary (using a Dean-Stark apparatus), and monitor by TLC.
-
Upon completion, cool the reaction, wash with a basic solution (e.g., saturated sodium bicarbonate), then with brine.
-
Dry the organic layer, concentrate, and purify the resulting spiroketal by column chromatography.
Pathway 2: From 1,4-Cyclohexanedimethanol
This pathway requires the selective oxidation of one of the primary alcohols to an aldehyde, which can then undergo an intramolecular hemiacetal formation and subsequent cyclization.
Step 1: Selective Oxidation
-
Dissolve 1,4-cyclohexanedimethanol in a suitable solvent (e.g., dichloromethane).
-
Add a selective oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation) at the appropriate temperature (often 0 °C to room temperature).
-
Stir the reaction and monitor by TLC.
-
Upon completion, quench the reaction and work up according to the specific oxidation protocol used.
-
Purify the resulting lactol intermediate by column chromatography.
Step 2: Spiroketalization
-
The lactol from Step 1 is then subjected to acid-catalyzed cyclization as described in Pathway 1, Step 2.
Pathway 3: From 1,4-Cyclohexanedione Monoethylene Ketal
This is the most direct approach, involving a one-step acid-catalyzed reaction with a suitable diol.
Step 1: Spiroketalization
-
Dissolve 1,4-cyclohexanedione monoethylene ketal and a suitable diol (e.g., 1,3-propanediol for the synthesis of 1,5-dioxaspiro[5.5]undecane) in a solvent like toluene[2].
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux, typically with a Dean-Stark apparatus to remove water and drive the equilibrium towards the product[2].
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction, wash with a basic solution and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography or distillation.
Visualizing the Synthetic Logic
The decision-making process for selecting a synthetic pathway can be visualized as a logical flow, taking into account various factors from cost to the desired chemical properties.
Caption: A flowchart illustrating the decision-making process for spirocycle synthesis.
Conclusion and Recommendations
The cost-benefit analysis reveals a clear trade-off between the cost and novelty of the starting material and the efficiency of the synthetic pathway.
-
This compound is a high-cost, specialized reagent. Its primary advantage lies in the potential for novel synthetic strategies where the latent ketone can be unmasked at a later stage, potentially allowing for more complex molecular architectures. This makes it a suitable choice for exploratory research where novel chemical space is being investigated and cost is a secondary concern.
-
1,4-Cyclohexanedimethanol is the most cost-effective starting material. However, the synthetic route requires a selective oxidation step, which can add complexity and potentially lower the overall yield. This pathway is attractive for large-scale synthesis where the low cost of the starting material can offset the additional synthetic step, provided the oxidation can be optimized for high efficiency.
-
1,4-Cyclohexanedione Monoethylene Ketal offers the most direct and efficient route to the target spiroketal. While more expensive than 1,4-cyclohexanedimethanol, its higher efficiency and fewer synthetic steps can make it the most practical choice for many research and development applications where time and predictability are key factors.
Ultimately, the optimal choice of precursor will depend on the specific goals of the synthesis. For rapid access to common spiroketal scaffolds, 1,4-cyclohexanedione monoethylene ketal is recommended. For cost-sensitive, large-scale production, 1,4-cyclohexanedimethanol is a strong contender. This compound should be reserved for specialized applications where its unique chemical properties can be leveraged to create novel and complex molecular structures, justifying its higher cost.
References
Safety Operating Guide
Proper Disposal of (4,4-Dimethoxycyclohexyl)methanol: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical responsibility for all laboratory personnel. This guide provides detailed, procedural information for the proper disposal of (4,4-Dimethoxycyclohexyl)methanol, designed for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for hazardous chemical waste and information derived from analogous chemical structures.
Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields or a face shield, and a lab coat when handling this chemical.[1][2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[1][3]
-
Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). The contaminated absorbent and cleanup materials must be collected in a sealed, compatible container and disposed of as hazardous waste.[4]
Step-by-Step Disposal Protocol
The standard and required method for disposing of this compound is to treat it as a non-halogenated organic solvent waste. It must not be disposed of down the drain or in regular trash.[5][6]
Step 1: Waste Identification and Segregation
-
Waste Characterization: this compound is classified as a hazardous chemical waste.
-
Segregation: This compound is a non-halogenated alcohol. It should be collected separately from halogenated solvents, strong acids, bases, and oxidizers to prevent dangerous reactions.[3][7] Mixing incompatible wastes is a serious safety hazard.[8]
Step 2: Selection of Waste Container
-
Compatibility: Use a container that is chemically compatible with alcohols and ethers. High-density polyethylene (HDPE) or the original product container are excellent choices.[3][4][9] Ensure the container is in good condition, free of leaks, and has a tightly sealing cap.[4][10]
-
Capacity: Do not overfill the waste container. A safe limit is 90% of the container's capacity to allow for expansion.[3]
Step 3: Proper Labeling of Waste Container
-
Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[4][8]
-
Content Declaration: The label must clearly state the full chemical name: "this compound".[8] If it is part of a mixture, list all components and their approximate percentages.[8] Avoid using abbreviations or chemical formulas.
Step 4: Accumulation and Storage
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[11]
-
Secondary Containment: Place the container in a secondary containment bin to prevent the spread of material in case of a leak.[7][8] This is especially critical for liquid waste.
-
Closure: Keep the waste container tightly closed at all times, except when adding waste.[4][8][11] Using a funnel that is left open in the container is not acceptable.[9]
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the container is full (or approaching the storage time limit), contact your institution's Environmental Health and Safety (EHS) office (or equivalent department) to request a waste pickup.[8][11]
-
Transportation: Do not transport the chemical waste yourself. Trained EHS personnel will collect the waste for final disposal at a licensed hazardous waste treatment, storage, and disposal facility (TSDF), which is typically done via incineration.[6][12]
Quantitative Disposal and Storage Guidelines
The following table summarizes general quantitative limits for hazardous waste management. Note that specific limits may vary by local regulations and institutional policies.
| Parameter | Guideline / Limit | Citation(s) |
| Maximum Volume in SAA | 55 gallons of hazardous waste | [4][11] |
| Maximum Acutely Hazardous Waste | 1 quart (liquid) or 1 kilogram (solid) of P-listed waste | [4][11] |
| Container Fill Level | Do not exceed 90% of the container's total volume | [3] |
| Maximum Storage Time in SAA | Up to 12 months from the initial accumulation date, provided volume limits are not exceeded. | [11] |
| Peroxide Concentration | For peroxide-forming solvents, contact EHS if peroxide levels exceed 50 ppm. | [11] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. ethz.ch [ethz.ch]
- 4. vumc.org [vumc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. mtu.edu [mtu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. uwlax.edu [uwlax.edu]
Personal protective equipment for handling (4,4-Dimethoxycyclohexyl)methanol
Disclaimer: No specific Safety Data Sheet (SDS) for (4,4-Dimethoxycyclohexyl)methanol was publicly available at the time of this writing. The following guidance is based on the safety information for the closely related compound, (4-Methoxycyclohexyl)methanol, and general safety protocols for handling flammable and potentially hazardous organic chemicals. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.
Chemical and Physical Properties
A summary of the known quantitative data for this compound and the related compound (4-Methoxycyclohexyl)methanol is provided below.
| Property | This compound | (4-Methoxycyclohexyl)methanol |
| Molecular Formula | C₉H₁₈O₃[1] | C₈H₁₆O₂[2] |
| Molecular Weight | 174.24 g/mol | 144.21 g/mol [2] |
| Appearance | Not available | Not available |
| Boiling Point | Not available | Not available |
| Flash Point | Not available | Not available |
| CAS Number | 758716-89-1 | 101869-74-3[2] |
Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazards associated with the structurally similar compound, (4-Methoxycyclohexyl)methanol, this compound should be treated as a substance that can cause skin, eye, and respiratory irritation.[3] The following personal protective equipment is mandatory when handling this compound.
| Hazard Type | GHS Hazard Statement (for (4-Methoxycyclohexyl)methanol) | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | H315: Causes skin irritation[2][3] | Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use.[4] Lab Coat: A flame-resistant lab coat should be worn. |
| Eye Irritation | H319: Causes serious eye irritation[2][3] | Eye Protection: Safety glasses with side shields or chemical safety goggles.[4] |
| Respiratory Irritation | H335: May cause respiratory irritation[2][3] | Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Operational Plan for Handling this compound
The following step-by-step protocol outlines the safe handling of this compound from receipt to experimental use.
-
Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Verify that the label correctly identifies the compound as this compound.
-
Ensure the container is tightly sealed.
-
-
Storage:
-
Handling and Experimental Use:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Wear the appropriate personal protective equipment (PPE) as outlined in the table above.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling the compound.[3]
-
Ensure an eyewash station and safety shower are readily accessible.[3]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to ensure environmental safety and regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.
-
Do not mix with incompatible waste streams.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated lab waste.
-
-
Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Incident | First Aid and Emergency Response |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3] Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3] |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3] If breathing is difficult, provide oxygen. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
